molecular formula C12H8ClNO2 B1642007 3-(8-Chloroquinoline-4-yl)acrylic acid

3-(8-Chloroquinoline-4-yl)acrylic acid

Katalognummer: B1642007
Molekulargewicht: 233.65 g/mol
InChI-Schlüssel: WGGJQKJWPLYDTQ-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(8-Chloroquinoline-4-yl)acrylic acid is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(8-Chloroquinoline-4-yl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(8-Chloroquinoline-4-yl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H8ClNO2

Molekulargewicht

233.65 g/mol

IUPAC-Name

(E)-3-(8-chloroquinolin-4-yl)prop-2-enoic acid

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-2-9-8(4-5-11(15)16)6-7-14-12(9)10/h1-7H,(H,15,16)/b5-4+

InChI-Schlüssel

WGGJQKJWPLYDTQ-SNAWJCMRSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C=CC(=O)O

Isomerische SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)/C=C/C(=O)O

Kanonische SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C=CC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Synthesis of 3-(8-Chloroquinoline-4-yl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathways for 3-(8-Chloroquinoline-4-yl)acrylic acid , a functionalized quinoline derivative often utilized as a pharmacophore in the development of kinase inhibitors, antimalarials, and partially saturated N-heterocycles.

The guide prioritizes two distinct methodologies:

  • The Classical Knoevenagel Route: A robust, scalable 3-step protocol relying on the selective oxidation of 4-methylquinoline.

  • The Heck Cross-Coupling Route: A modern, transition-metal-catalyzed approach utilizing halogenated precursors.

Part 1: Retrosynthetic Analysis

To design the optimal synthesis, we must first disconnect the target molecule at its most labile bond—the alkene bridge connecting the quinoline core to the carboxylic acid.

Retrosynthesis Target 3-(8-Chloroquinoline-4-yl)acrylic acid Disconnection Precursors Target->Disconnection C-C Bond Break Aldehyde 8-Chloroquinoline- 4-carbaldehyde Disconnection->Aldehyde Route A: Knoevenagel Malonic Malonic Acid Disconnection->Malonic Route A HaloQuin 4-Halo-8-chloroquinoline (X = Cl, I) Disconnection->HaloQuin Route B: Heck Coupling Acrylic Acrylic Acid Disconnection->Acrylic Route B MethylQuin 8-Chloro-4-methylquinoline Aldehyde->MethylQuin SeO2 Oxidation

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Knoevenagel condensation (Route A) and Heck coupling (Route B).

Part 2: Primary Pathway – The Knoevenagel Route

Rationale: This pathway is preferred for scale-up due to the low cost of reagents and the avoidance of expensive palladium catalysts. It relies on the specific reactivity of the methyl group at the C4 position of the quinoline ring.

Step 1: Synthesis of 8-Chloro-4-methylquinoline

Type: Modified Doebner-Miller Synthesis

The synthesis begins with the construction of the quinoline ring from 2-chloroaniline. While the traditional Skraup reaction can be violent, the use of a Lewis acid catalyst (FeCl₃ or ZnCl₂) with methyl vinyl ketone (MVK) provides a controlled entry.

Protocol:

  • Reagents: 2-Chloroaniline (1.0 equiv), Methyl Vinyl Ketone (1.2 equiv), FeCl₃ (1.0 equiv), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve 2-chloroaniline and FeCl₃ in glacial acetic acid under N₂ atmosphere.

    • Add Methyl Vinyl Ketone (MVK) dropwise over 20 minutes to control the exotherm.

    • Heat the mixture to 70–75°C for 1 hour, then reflux for 2 hours.

    • Workup: Cool to room temperature (RT), basify with 10% NaOH (pH ~10), and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.

  • Critical Insight: The use of FeCl₃ acts as both an oxidizing agent and a Lewis acid, promoting the cyclization and subsequent aromatization without requiring nitrobenzene (a common Skraup oxidant).

Step 2: Selective Oxidation to 8-Chloroquinoline-4-carbaldehyde

Type: Riley Oxidation (Selenium Dioxide)

This is the most technically demanding step. Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group at the 4-position (benzylic-like) to an aldehyde.

Protocol:

  • Reagents: 8-Chloro-4-methylquinoline (1.0 equiv), SeO₂ (1.2–1.5 equiv), Xylene or Dioxane (anhydrous).

  • Procedure:

    • Suspend the starting material and SeO₂ in xylene.

    • Reflux vigorously (140°C ) for 4–6 hours. Monitor by TLC (the aldehyde is more polar than the methyl precursor).

    • Filtration: Filter the hot solution through a Celite pad to remove the black selenium metal precipitate.

    • Purification: Concentrate the filtrate. If the product does not crystallize upon cooling, purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Safety Note: SeO₂ is highly toxic and can sublime. Use a well-ventilated fume hood and check the condenser coolant flow to prevent escape of vapors.

Step 3: Knoevenagel Condensation

Type: Doebner Modification

The final step converts the aldehyde to the acrylic acid using malonic acid. The use of pyridine acts as both solvent and base, while piperidine serves as the organocatalyst.

Protocol:

  • Reagents: 8-Chloroquinoline-4-carbaldehyde (1.0 equiv), Malonic Acid (2.0 equiv), Pyridine (Solvent), Piperidine (0.1 equiv/catalytic).

  • Procedure:

    • Dissolve the aldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.

    • Reflux at 100–115°C for 3–5 hours. The reaction is driven by the evolution of CO₂ (decarboxylation).

    • Quench: Pour the reaction mixture into ice-cold water.

    • Isolation: Acidify carefully with 2M HCl to pH 3–4. The target acrylic acid will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol.

Part 3: Alternative Pathway – The Heck Coupling

Rationale: Ideal for high-throughput screening or when the 4-methyl precursor is unavailable. This route uses transition metal catalysis to form the C-C bond directly.

Protocol:

  • Substrate: 4-Bromo-8-chloroquinoline or 4-Iodo-8-chloroquinoline (more reactive).

    • Note: 4,8-Dichloroquinoline can be used but requires bulky, electron-rich ligands (e.g., XPhos) or higher temperatures.

  • Reagents: Acrylic Acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 equiv).

  • Conditions: DMF or DMAc, 100°C, 12 hours under Argon.

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the C-X bond at the quinoline 4-position.

    • Coordination/Insertion: Acrylic acid coordinates to Pd, followed by syn-insertion.

    • Beta-Hydride Elimination: Releases the product and generates a Pd-hydride species.

    • Reductive Elimination: Base regenerates the Pd(0) catalyst.[1]

Part 4: Mechanistic Insight (Knoevenagel)

The Knoevenagel condensation mechanism involves the formation of an enolate followed by nucleophilic attack and subsequent elimination.

Mechanism cluster_catalyst Catalytic Cycle Step1 Deprotonation of Malonic Acid (Enolate Formation) Step2 Nucleophilic Attack on Quinoline Aldehyde Step1->Step2 Piperidine Cat. Step3 Aldol-like Intermediate (Beta-hydroxy acid) Step2->Step3 Step4 Dehydration (-H2O) Step3->Step4 Step5 Decarboxylation (-CO2) (Doebner Drive) Step4->Step5 Heat

Figure 2: Step-wise mechanism of the Doebner-modified Knoevenagel condensation. The decarboxylation step is irreversible and drives the reaction to completion.

Part 5: Critical Process Parameters & Troubleshooting

ParameterKnoevenagel Route (Route A)Heck Route (Route B)
Key Intermediate 8-Chloroquinoline-4-carbaldehyde4-Halo-8-chloroquinoline
Limiting Factor SeO₂ oxidation yield (can be variable)Catalyst cost & Pd removal
Solvent System Pyridine (Step 3)DMF/DMAc (Step 1)
Temperature Reflux (~115°C)100–120°C
Purification Acid-base precipitation (Simple)Column chromatography (Complex)
Scalability High (Kg scale feasible)Moderate (Catalyst cost)

Troubleshooting Guide:

  • Low Yield in Oxidation (Route A): Ensure reagents are anhydrous. Water deactivates SeO₂. If yield persists <40%, consider using tert-butyl hydroperoxide (TBHP) with catalytic SeO₂.

  • No Precipitation (Route A, Step 3): If the product does not precipitate upon acidification, the pyridine content may be too high. Remove pyridine via rotary evaporation before acidification.

  • Pd Black Formation (Route B): Indicates catalyst decomposition. Add tetrabutylammonium bromide (TBAB) as a phase transfer agent/stabilizer or switch to a palladacycle catalyst.

Part 6: Characterization Data (Expected)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Acid Proton: δ 12.5–13.0 (br s, 1H, -COOH).

    • Alkene Protons: Two doublets with large coupling constants (J ≈ 16 Hz), indicating trans (E) geometry. Typically δ 6.8 (d) and δ 8.2 (d).

    • Quinoline Protons:

      • H-2: Singlet/Doublet around δ 9.0–9.1 (deshielded by N).

      • H-5, H-6, H-7: Multiplet in aromatic region δ 7.5–8.5.

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺ for C₁₂H₈ClNO₂: ~234.02.

    • Look for characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of 3:1).

References

  • Knoevenagel Condensation & Doebner Modification

    • Jones, G. "The Knoevenagel Condensation."[2][3] Organic Reactions, 2011. Link

    • Master Organic Chemistry. "The Knoevenagel Condensation."[2][3] Link

  • Synthesis of Quinoline Precursors (Doebner-Miller/Skraup)

    • Google Patents. "Process for the synthesis of quinoline derivatives (WO2007060685A1)." Link

  • Selenium Dioxide Oxidation Protocols

    • Shaikh, N., et al. "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines."[4] ResearchGate. Link

  • Heck Reaction on Quinolines

    • Organic Chemistry Portal.[5] "Heck Reaction - Mechanism and Recent Literature." Link

    • Beilstein Journals. "Cyclopropanation–ring expansion of 3-chloroindoles... synthesis of 4-quinolone-3-carboxylic acid." (Analogous chemistry). Link

Sources

3-(8-Chloroquinoline-4-yl)acrylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Biology & Synthetic Methodology Guide

Executive Summary

3-(8-Chloroquinoline-4-yl)acrylic acid (CAS: 69976-08-5) is a functionalized heteroaromatic building block critical to the development of kinase inhibitors, antimalarial agents, and antibacterial quinolone analogs. Structurally, it features an electron-deficient quinoline core substituted at the C8 position with a chlorine atom—a halogenation pattern known to enhance lipophilicity and metabolic stability—and a C4-vinylcarboxylic acid moiety. This acrylic acid "tail" serves as a versatile electrophile for Michael additions or as a handle for amide coupling to generate complex peptidomimetics.

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and reactivity profiles, designed for medicinal chemists and process engineers.

Structural Analysis & Molecular Geometry

The molecule consists of a planar quinoline bicycle fused to a conjugated acrylic acid side chain. The C4-position of the quinoline ring is electronically activated due to the electron-withdrawing nature of the heterocyclic nitrogen, making the attached vinyl group highly susceptible to nucleophilic attack if not preserved.

Structural Visualization

The following diagram illustrates the connectivity and key electronic features, including the electron-withdrawing chlorine at C8 and the conjugated system extending to the carboxylic acid.

G cluster_0 Electronic Effects Quinoline Quinoline Core (Electron Deficient) Acrylic Acrylic Acid Tail (Michael Acceptor/Linker) Quinoline->Acrylic  C4 Conjugation Chlorine 8-Chloro Substituent (Lipophilic/Metabolic Block) Chlorine->Quinoline  C8 Substitution Desc Nitrogen (N1) pulls electron density, activating C4-vinyl system.

Figure 1: Structural connectivity and functional zoning of 3-(8-Chloroquinoline-4-yl)acrylic acid.

Physicochemical Properties[1][2][3][4]

Quantitative data is essential for formulation and assay development. The values below represent a synthesis of experimental data and high-confidence predictive models for this specific CAS entry.

PropertyValueContext/Notes
Molecular Formula C₁₂H₈ClNO₂
Molecular Weight 233.65 g/mol
CAS Number 69976-08-5
Appearance Off-white to pale yellow solidTypical of conjugated quinolines
Melting Point 218–222 °C (dec.)[1][2]Decomposes upon melting; typical for acrylic acids
LogP (Predicted) ~2.98Moderate lipophilicity; membrane permeable
pKa (Acid) 4.2 ± 0.2Carboxylic acid proton
pKa (Base) 3.8 ± 0.5Quinoline nitrogen (reduced basicity due to Cl)
Solubility DMSO, DMF, hot EthanolPoorly soluble in water/neutral pH

Synthetic Methodology

The most robust route to 3-(8-Chloroquinoline-4-yl)acrylic acid is the Knoevenagel Condensation (Doebner Modification) . This pathway avoids the use of expensive transition metals (like Palladium in Heck reactions) and typically offers higher yields with easier purification.

Reaction Scheme (Graphviz)

Synthesis Aldehyde 8-Chloroquinoline- 4-carbaldehyde Inter Intermediate: Acyl-ammonium species Aldehyde->Inter Condensation Malonic Malonic Acid Malonic->Inter Condensation Conditions Pyridine (Solvent/Base) Piperidine (Cat.) Reflux (80-100°C) Conditions->Inter Product 3-(8-Chloroquinoline-4-yl) acrylic acid (Trans-isomer) Inter->Product Decarboxylation (-CO2) Waste CO2 + H2O Inter->Waste

Figure 2: Synthesis via Doebner-Modified Knoevenagel Condensation.

Detailed Experimental Protocol

Objective: Synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid from 8-chloroquinoline-4-carbaldehyde.

Reagents:

  • 8-Chloroquinoline-4-carbaldehyde (1.0 equiv)

  • Malonic acid (1.5 equiv)

  • Pyridine (anhydrous, 10 vol)

  • Piperidine (0.1 equiv, catalyst)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 8-chloroquinoline-4-carbaldehyde (e.g., 10 mmol) in anhydrous pyridine (20 mL).

  • Addition: Add malonic acid (15 mmol) and catalytic piperidine (1 mmol).

  • Reflux: Heat the reaction mixture to 100°C (reflux) for 4–6 hours. Note: Evolution of CO₂ gas indicates the decarboxylation step is proceeding.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot should disappear, replaced by a lower Rf spot (acid).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Acidify carefully with 2M HCl to pH ~3–4 to precipitate the product. Caution: Exothermic.

  • Purification: Filter the precipitate, wash copiously with water (to remove pyridine salts) and cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Yield Expectation: 75–85%.

Chemical Reactivity & Derivatization[4][9][10][11]

The compound possesses two primary reactive centers: the carboxylic acid and the


-unsaturated alkene.[3]
Amide Coupling (Drug Design)

The carboxylic acid is readily converted to amides, a common motif in kinase inhibitors.

  • Activation: Use SOCl₂ (to form acid chloride) or HATU/DIPEA (for mild coupling).

  • Nucleophiles: Primary/secondary amines, anilines.

  • Application: Synthesis of N-substituted acrylamides which can act as covalent inhibitors by targeting cysteine residues in proteins.

Michael Addition

The C4-position of the quinoline ring is electron-deficient, enhancing the electrophilicity of the


-carbon on the acrylic chain.
  • Reaction: Thiol-Michael addition.

  • Utility: Used to introduce solubilizing groups or to conjugate the molecule to biological thiols (e.g., Glutathione) in metabolic studies.

Biological Applications

Antimalarial Activity

Quinoline derivatives are historic pillars of antimalarial therapy (e.g., Chloroquine).[4] The 8-chloro substituent prevents metabolic dehalogenation, extending half-life. The acrylic acid side chain allows for the construction of "reversed chloroquine" analogs that can overcome resistance mechanisms in Plasmodium falciparum.

Antibacterial Potency

Derivatives of quinoline-4-acrylic acids have shown efficacy against Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial DNA gyrase, distinct from the fluoroquinolone binding mode due to the side-chain extension.

Kinase Inhibition

The 3-(quinolin-4-yl)acrylic acid scaffold is a bioisostere for cinnamic acid derivatives used in EGFR and VEGFR inhibition. The rigid quinoline core positions the acrylic tail to interact with the hinge region or the solvent-front of the kinase ATP-binding pocket.

References

  • Synthesis of Quinoline Acrylic Acids : Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification." Link

  • Antimicrobial Activity of Quinoline Derivatives : Molecules. "Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives." (2025).[4] Link

  • Structural Data & CAS Verification : National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. Link

  • Reaction Mechanism (Decarboxylation) : Journal of Organic Chemistry. "Mechanism of the Knoevenagel Condensation." Link

  • Commercial Availability & Properties : BLD Pharm. "3-(8-Chloroquinolin-4-yl)acrylic acid MSDS and Properties." Link

Sources

Technical Whitepaper: Pre-formulation Profiling of 3-(8-Chloroquinoline-4-yl)acrylic Acid

[1]

Executive Summary

3-(8-Chloroquinoline-4-yl)acrylic acid (3-CQA) represents a critical intermediate scaffold in the synthesis of styrylquinoline derivatives, often utilized in the development of HIV integrase inhibitors, antimalarial agents, and potential antitumor drugs.[1][2]

As a zwitterionic pharmacophore containing both a basic quinoline nitrogen and an acidic carboxyl tail, 3-CQA exhibits a classic U-shaped pH-solubility profile .[1] Its stability is largely governed by the

123

This guide provides the theoretical physicochemical baseline and the mandatory experimental protocols required to validate its solubility and stability for drug development applications.[3]

Physicochemical Analysis & Solubility Profile

Structural Determinants of Solubility

The solubility of 3-CQA is dictated by three competing structural motifs:

  • Hydrophobic Core (Quinoline + 8-Cl): The 8-chloroquinoline moiety is highly lipophilic and planar, driving

    
     stacking in the solid state.[1][3] This results in high lattice energy (high melting point) and poor aqueous solubility.[1][3]
    
  • Basic Center (Quinoline Nitrogen): The heterocyclic nitrogen has a predicted pKa

    
     4.0–5.[1][3]0. Below this pH, protonation yields a cationic species, significantly enhancing aqueous solubility.[1][2][3]
    
  • Acidic Center (Carboxylic Acid): The acrylic acid tail has a predicted pKa

    
     4.2–4.[1][3]5. Above pH 6.0, ionization to the carboxylate anion drives solubility.[1][2][3]
    
Predicted Solubility Matrix

Based on structural analogs (e.g., quinoline-4-carboxylic acids) and synthesis purification data, the following solubility profile is established:

Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Aprotic Polar DMSO, DMFHigh (>50 mg/mL)Disrupts intermolecular H-bonding; ideal for stock solutions.[1]
Protic Polar Ethanol, MethanolModerate (Heat dependent)Soluble at reflux (often used for recrystallization); limited solubility at 4°C.
Aqueous (Neutral) Water (pH 6-7)Very Low (<0.1 mg/mL)Molecule approaches isoelectric point; zwitterionic/neutral form dominates.[1][2][3]
Aqueous (Acidic) 0.1N HClHigh Protonation of Quinoline-N forms soluble chloride salt.[3]
Aqueous (Basic) 0.1N NaOHHigh Deprotonation of -COOH forms soluble sodium carboxylate.[3]
Non-Polar Hexane, ChloroformPoor High crystal lattice energy prevents dissolution in non-polar media.[1][2][3]
The "Isoelectric Trap"

Researchers must be aware of the Isoelectric Trap . Because the pKa of the quinoline nitrogen and the carboxylic acid are proximal (both ~4.0–5.0), there is a pH window where the molecule exists as a neutral zwitterion or uncharged species, resulting in precipitation.[1][2][3]

Critical Handling Note: When neutralizing an acidic solution of 3-CQA, precipitation will occur rapidly as the pH passes through 4.[1][3]5. Ensure rapid mixing to prevent occlusion of impurities during precipitation.[1][3]

Stability Assessment

Photostability (The Critical Risk)

The conjugated alkene linker (

photo-isomerization12
  • Mechanism: UV light absorption can excite the

    
     electrons, allowing rotation around the double bond.[1][2][3]
    
  • Outcome: Conversion from the thermodynamically stable trans-isomer (E) to the cis-isomer (Z).[1] This changes the biological activity and solubility profile.[1][3]

  • Mitigation: All handling should occur under amber light; storage must be in amber glass vials.

Chemical Stability[3]
  • Hydrolysis: The molecule is generally resistant to hydrolysis.[1][3] The quinoline ring and acrylic linkage are stable in aqueous buffers (pH 1–10) at room temperature.[1][3]

  • Oxidation: The 8-chloro substituent deactivates the ring towards electrophilic oxidation.[1][3] However, the alkene double bond is a potential site for oxidative cleavage under forcing conditions (e.g., strong permanganate).[1][2][3]

  • Thermal: High thermal stability is expected (Melting Point typically >200°C).[3] Degradation usually occurs only near the melting point via decarboxylation.[1][3]

Experimental Workflows (Protocols)

To validate the theoretical profile above, the following standardized workflows must be executed.

Workflow 1: Kinetic Solubility Determination

Do not rely on visual inspection.[1][3] Use this HPLC-based saturation method.

  • Preparation: Weigh 10 mg of 3-CQA into a 4 mL amber vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1N HCl, Ethanol).[1][2][3]

  • Equilibration: Agitate at 25°C for 24 hours (Orbit Shaker at 300 rpm).

  • Filtration: Filter supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of the hydrophobic drug).

  • Quantification: Dilute filtrate 1:100 in Mobile Phase and inject into HPLC.

    • Column: C18 Reverse Phase.[1][3]

    • Detection: UV at 254 nm (Quinoline absorption max).[1][3]

Workflow 2: Forced Degradation (Stress Testing)

This protocol identifies the degradation pathways (impurities) for regulatory filing.[1][2][3]

Stress ConditionProtocolExpected Degradant
Acid/Base Hydrolysis 1N HCl & 1N NaOH @ 60°C for 4 hrsMinimal (Stable)
Oxidation 3% H₂O₂ @ RT for 4 hrsN-oxide formation or alkene cleavage
Photolysis 1.2 million lux hours (ICH Q1B)E/Z Isomers (Major)
Thermal 80°C solid state for 7 daysDecarboxylation (Minor)

Visualization of Characterization Logic

The following diagram illustrates the decision matrix for characterizing 3-CQA, distinguishing between the "Happy Path" (Soluble/Stable) and the "Failure Modes" (Isomerization/Precipitation).

GStartStart: 3-CQA SampleSolubilityTestSolubility Screening(Shake-Flask Method)Start->SolubilityTestStabilityTestStability Stress TestStart->StabilityTestCheck_pHCheck pH EnvironmentSolubilityTest->Check_pHAcidicpH < 2.0(Protonated N+)Check_pH->AcidicAdd HClNeutralpH 4.0 - 6.0(Isoelectric Region)Check_pH->NeutralBuffer pH 5BasicpH > 8.0(Ionized COO-)Check_pH->BasicAdd NaOHSolubleSOLUBLEProceed to BioassayAcidic->SolubleInsolubleINSOLUBLEPrecipitation RiskNeutral->InsolubleBasic->SolubleLightUV Exposure(Light Stress)StabilityTest->LightIsomerDegradation:Cis/Trans IsomerizationLight->IsomerUnprotectedStableStable Profile(Dark Control)Light->StableAmber Vial

Figure 1: Decision matrix for solubility and stability testing of 3-CQA, highlighting the critical pH-dependent solubility windows and photostability risks.

References

  • Structural Analogs & Synthesis: Musiol, R., et al. (2006).[1][2][3] "Quinoline-based antifungals: Synthesis and activity." Bioorganic & Medicinal Chemistry Letters, 16(10), 2761-2766.[1][2][3] (Validates synthesis and purification via ethanol recrystallization). [1][2][3]

  • Photostability of Quinoline Acrylates: Beilstein Journals. (2021). "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases." (Provides mechanistic insight into quinoline photo-excitation).

  • General Protocol for Solubility: Bhattachar, S. N., et al. (2006).[1][2][3] "Solubility: it's not just a number." Colloids and Surfaces A: Physicochemical and Engineering Aspects. (Standard industry protocols for pH-solubility profiles). [1][3]

  • ICH Guidelines: European Medicines Agency.[3][4] "ICH Q1B Photostability testing of new active substances and medicinal products." (The regulatory standard for the stress testing described in Section 4.2).

Methodological & Application

Synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. Quinoline derivatives are recognized for their broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] This protocol details a robust and reproducible method centered on the Doebner modification of the Knoevenagel condensation. We will elucidate the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary characterization and validation techniques to ensure the synthesis of a high-purity final product. This guide is intended for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

Quinoline scaffolds are a cornerstone in the architecture of pharmacologically active molecules.[1] Their rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functionalities, leading to a wide array of therapeutic agents. The introduction of an acrylic acid moiety at the 4-position of the 8-chloroquinoline core yields 3-(8-Chloroquinoline-4-yl)acrylic acid, a compound with significant potential as an intermediate for the synthesis of more complex drug candidates. The acrylic acid group, being a Michael acceptor and a carboxylic acid, offers multiple reaction sites for further chemical elaboration.

The synthesis of this target molecule is efficiently achieved through the Knoevenagel condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] Specifically, this protocol employs the Doebner modification , which is particularly well-suited for the condensation of aldehydes with malonic acid.[2] This modification utilizes pyridine as both the solvent and a basic catalyst, often with a catalytic amount of a stronger base like piperidine to facilitate the reaction, which proceeds via condensation and subsequent decarboxylation.

Mechanistic Insight: The Knoevenagel-Doebner Reaction

The reaction proceeds through a well-established mechanism. Initially, the basic catalyst (piperidine/pyridine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 8-chloroquinoline-4-carbaldehyde. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate. Under the thermal conditions of the reaction, this intermediate readily undergoes decarboxylation, driven by the formation of a stable conjugated system, to yield the final product, 3-(8-Chloroquinoline-4-yl)acrylic acid.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
8-Chloroquinoline-4-carbaldehyde≥97%Commercially AvailableStarting material
Malonic Acid≥99%Commercially AvailableReagent
PyridineAnhydrous, ≥99.8%Commercially AvailableSolvent and Catalyst
Piperidine≥99%Commercially AvailableCo-catalyst
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableFor work-up
EthanolReagent GradeCommercially AvailableFor recrystallization
Deionized WaterIn-house
Round-bottom flask
Reflux condenser
Magnetic stirrer/hotplate
Buchner funnel and flask
Filter paper
Reaction Scheme

Reaction_Scheme reactant1 8-Chloroquinoline-4-carbaldehyde conditions Pyridine, Piperidine Heat (Reflux) reactant1->conditions reactant2 Malonic Acid reactant2->conditions product 3-(8-Chloroquinoline-4-yl)acrylic acid side_products + H₂O + CO₂ product->side_products conditions->product

Caption: Knoevenagel-Doebner condensation for the synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-chloroquinoline-4-carbaldehyde (e.g., 1.92 g, 10 mmol).

  • Addition of Reagents: To the flask, add malonic acid (e.g., 1.56 g, 15 mmol, 1.5 equivalents) and anhydrous pyridine (20 mL).

  • Initiation of Reaction: Add a catalytic amount of piperidine (e.g., 0.1 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-cold water (approximately 100 mL).

  • Acidification: Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is acidic (pH 2-3). This will cause the product to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification

The crude 3-(8-Chloroquinoline-4-yl)acrylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

  • Slowly add hot water to the hot ethanol solution until turbidity persists.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validating System and Characterization

To ensure the successful synthesis and purity of the final product, a series of in-process and final characterizations are essential.

In-Process Control: Thin Layer Chromatography (TLC)
  • Objective: To monitor the consumption of the starting material (8-chloroquinoline-4-carbaldehyde) and the formation of the product.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) can be used.

  • Visualization: The TLC plate can be visualized under UV light (254 nm). The starting aldehyde will have a different Rf value than the more polar acrylic acid product. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible.

Final Product Characterization
  • Melting Point: The purified product should have a sharp and defined melting point. This can be compared to literature values if available.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and the vinylic protons of the acrylic acid moiety. The integration of the peaks should correspond to the number of protons in the structure.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and the C=C stretch of the alkene and the aromatic ring.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound. The isotopic pattern for the chlorine atom should be observable.

Visualization of the Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Add Reactants (8-Chloroquinoline-4-carbaldehyde, Malonic Acid, Pyridine, Piperidine) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Precipitation (Pour into ice-water) D->E F 6. Acidification (Add conc. HCl to pH 2-3) E->F G 7. Filtration & Washing (Isolate crude product) F->G H 8. Drying (Vacuum oven) G->H I 9. Recrystallization (e.g., Ethanol/Water) H->I J 10. Final Product (Pure 3-(8-Chloroquinoline-4-yl)acrylic acid) I->J K 11. Characterization (MP, NMR, IR, MS) J->K

Caption: Workflow for the synthesis and purification of 3-(8-Chloroquinoline-4-yl)acrylic acid.

Safety and Handling

  • 8-Chloroquinoline-4-carbaldehyde: Handle with care. It is an irritant.

  • Malonic Acid: Corrosive. Avoid contact with skin and eyes.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

  • Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

All steps of this synthesis should be performed in a well-ventilated fume hood.

Conclusion

The Knoevenagel-Doebner condensation provides an efficient and reliable method for the synthesis of 3-(8-Chloroquinoline-4-yl)acrylic acid. By following this detailed protocol and implementing the recommended characterization techniques, researchers can confidently produce this valuable chemical intermediate for further applications in drug discovery and materials science. The self-validating nature of the protocol, with its in-process controls and comprehensive final product analysis, ensures the integrity and reproducibility of the synthesis.

References

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

Sources

High-Throughput Screening of 3-(8-Chloroquinoline-4-yl)acrylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the high-throughput screening (HTS) workflow for a library of 3-(8-Chloroquinoline-4-yl)acrylic acid analogs . These small molecules represent a privileged scaffold combining the metal-chelating properties of 8-chloroquinoline with the electrophilic reactivity of an acrylic acid side chain. This guide focuses on two parallel screening tracks: Target-Based Screening (Metalloenzyme Inhibition) and Phenotypic Screening (Cellular Viability). Special emphasis is placed on mitigating the intrinsic fluorescence interference common to quinoline scaffolds.

Introduction: The Scaffold & Scientific Rationale

The 3-(8-Chloroquinoline-4-yl)acrylic acid scaffold is a dual-modality pharmacophore. The 8-chloroquinoline core is a known metal chelator (binding Zn²⁺, Fe²⁺, or Cu²⁺), while the acrylic acid moiety acts as a potential Michael acceptor for covalent engagement with nucleophilic residues (e.g., Cysteine) or as a monodentate metal binder.

Key Screening Challenges
  • Intrinsic Fluorescence: Quinolines often exhibit autofluorescence in the blue/green spectrum (excitation ~350 nm, emission ~450-500 nm), which can interfere with standard fluorescence intensity (FI) assays.

  • Solubility: The planarity of the quinoline ring can lead to

    
    -
    
    
    
    stacking and precipitation in aqueous buffers.
  • Metal Contamination: As chelators, these analogs are sensitive to trace metal contaminants in buffers, requiring high-purity reagents.

Library Preparation & Management

Objective: Ensure compound solubility and precise low-volume transfer.

  • Stock Concentration: 10 mM in 100% DMSO.

  • Storage: -20°C in varying humidity-controlled environments (to prevent DMSO hydration).

  • Plate Format: 384-well or 1536-well Low Dead Volume (LDV) source plates (Cyclic Olefin Copolymer).

Acoustic Dispensing Protocol

We utilize Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes. This is critical for this scaffold to avoid tip-based carryover of sticky, hydrophobic quinolines.

  • Centrifugation: Spin source plates at 1000 x g for 1 minute to remove bubbles.

  • Transfer: Dispense 25 nL - 50 nL of compound into dry assay plates.

  • Backfill: Immediately backfill with assay buffer to prevent DMSO evaporation and compound precipitation.

Protocol A: Target-Based Screen (Metalloenzyme Inhibition)

Target Context: Matrix Metalloproteinases (MMPs) or Methionine Aminopeptidases (MetAP2). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Rationale: TR-FRET is selected over standard Fluorescence Intensity to eliminate interference from the quinoline scaffold's short-lifetime autofluorescence.

Reagents
  • Enzyme: Recombinant human MMP-9 (1 nM final).

  • Substrate: FAM-labeled peptide substrate (fluorescein-based).

  • Detection: Terbium (Tb)-labeled antibody (FRET donor).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35, 1 µM ZnCl₂.

Step-by-Step Workflow
  • Dispense Compounds: Transfer 50 nL of library compounds (final conc. 10 µM) into black 384-well plates.

  • Enzyme Addition: Dispense 5 µL of Enzyme Master Mix. Incubate for 15 min at RT to allow potential metal chelation or covalent modification.

  • Substrate Initiation: Add 5 µL of Substrate/Detection Mix.

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure TR-FRET on a multimode reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1: 495 nm (Tb donor).

    • Emission 2: 520 nm (FAM acceptor).

    • Delay: 100 µs (Gates out quinoline autofluorescence).

Protocol B: Phenotypic Screen (Cell Viability)

Method: ATP Quantitation (Luminescence). Rationale: Luminescence is orthogonal to fluorescence; quinoline autofluorescence does not interfere with the luciferase reaction.

Reagents
  • Cell Line: HCT116 (Colon Cancer) or S. aureus (for antibacterial screens).

  • Reagent: CellTiter-Glo® (Promega).

Step-by-Step Workflow
  • Cell Plating: Dispense 1000 cells/well in 25 µL media into white, solid-bottom 384-well plates.

  • Incubation: Incubate overnight (16h) at 37°C/5% CO₂.

  • Compound Addition: Acoustically dispense 25 nL compound (10 mM stock).

  • Exposure: Incubate for 48 hours.

  • Detection:

    • Equilibrate plate to RT (20 min).

    • Add 25 µL CellTiter-Glo reagent.

    • Shake (Orbit, 2 min).

    • Read Luminescence (Integration time: 0.5s).

HTS Workflow Visualization

The following diagram illustrates the parallel processing of the library through both biochemical and cellular tracks, highlighting the critical "Hit Triage" step where false positives (fluorescent interference) are filtered.

HTS_Workflow cluster_biochem Track A: Target-Based (MMP-9) cluster_cell Track B: Phenotypic (Viability) Library Library: 3-(8-Chloroquinoline-4-yl) acrylic acid analogs Echo Acoustic Dispensing (25-50 nL) Library->Echo TRFRET_Prep Add Enzyme + TR-FRET Reagents Echo->TRFRET_Prep Cell_Prep Add Cells + CellTiter-Glo Echo->Cell_Prep TRFRET_Read Read TR-FRET (Time-Delayed) TRFRET_Prep->TRFRET_Read Analysis Data Normalization (Z-Prime Calculation) TRFRET_Read->Analysis Lum_Read Read Luminescence Cell_Prep->Lum_Read Lum_Read->Analysis Triage Hit Triage & Validation Analysis->Triage

Figure 1: Parallel HTS workflow utilizing acoustic dispensing to feed both TR-FRET (biochemical) and Luminescence (cellular) assays.

Data Analysis & Hit Validation

Quality Control: Z-Factor (Z')

For every plate, calculate the Z' factor to validate assay robustness. A Z' > 0.5 is required for HTS acceptance.[1]



  • 
    : Standard deviation of positive/negative controls.[1]
    
  • 
    : Mean signal of positive/negative controls.[1]
    
Troubleshooting: Interference vs. Inhibition

Quinolines are notorious for "Inner Filter Effects" (absorbing excitation light). Use the table below to categorize hits.

ObservationTR-FRET SignalLuminescence SignalConclusion
Scenario A Low (Inhibition)Low (Death)True Positive (Valid Hit)
Scenario B Low (Inhibition)High (No Effect)Target Specific OR Fluorescence Quencher
Scenario C High (No Effect)Low (Death)Off-Target Cytotoxicity
Scenario D Variable/NoisyN/ASolubility Issue (Precipitation)
Mechanism of Action (SAR) Logic

The following diagram details the Structure-Activity Relationship (SAR) logic applied during the "Hit Expansion" phase.

SAR_Logic Core 8-Chloroquinoline Core Metal Metal Chelation (Zn2+, Fe2+) Core->Metal N-atom lone pair Intercalation DNA Intercalation (Planar Stacking) Core->Intercalation Aromatic system SideChain Acrylic Acid Side Chain Core->SideChain Linked at C4 Covalent Covalent Binding (Cys Residues) SideChain->Metal Carboxylate ligand SideChain->Covalent Michael Acceptor

Figure 2: Pharmacophore dissection of the 3-(8-Chloroquinoline-4-yl)acrylic acid scaffold.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Prinsen, K., et al. (2011). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. ChemMedChem.

  • Labcyte Inc. (Now Beckman Coulter). Acoustic Droplet Ejection for High Throughput Screening.

Sources

Troubleshooting & Optimization

Technical Support Center: Acrylic Acid Stabilization & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Prevention of Spontaneous & Popcorn Polymerization in Acrylic Acid (AA)

Introduction: The Dual-Threat Mechanism

Welcome to the technical support hub for Acrylic Acid (AA) handling. If you are accessing this guide, you are likely dealing with the high-reactivity profile of acrylates.

You face two distinct threats which are often confused but require opposite mitigation strategies:

  • Radical Polymerization (Runaway/Popcorn): Violent, exothermic, and safety-critical.[1] Inhibited by chemical stabilizers (MEHQ) and oxygen.[2][3][4]

  • Dimerization (Michael Addition): Slow, quality-degrading, and non-violent. Cannot be chemically inhibited; controlled only by temperature.

This guide provides the protocols to navigate the narrow "safe zone" between these two failure modes.

Module 1: Critical Safety—The "Popcorn" Polymer

Current Status: [RED ALERT] Symptom: Appearance of white, cauliflower-like solids in vapor spaces, relief valves, or column overheads.

What is it?

"Popcorn" polymer is a cross-linked, insoluble matrix that grows exponentially. Unlike soluble linear polymers, popcorn polymer acts as a "seed." Once formed, it catalyzes the rapid conversion of liquid monomer into more popcorn polymer, expanding with enough force to rupture steel piping and condenser shells.

Immediate Action Protocol

If popcorn polymer is detected:

  • Stop Feed & Heat: Immediately shut down the reaction/distillation.

  • Do NOT Use Solvents: Popcorn polymer is insoluble in standard organic solvents. Attempting to dissolve it often swells the polymer, increasing mechanical stress on the vessel.

  • Mechanical Removal: The only effective removal is mechanical—hydro-blasting (high-pressure water) or physical chipping.

  • Passivation: After removal, the vessel must be treated to remove iron rust (a catalyst for popcorn formation) and repassivated before service resumes.

Module 2: The Oxygen-Inhibitor Paradox (MEHQ)

User Question: "I added 200 ppm MEHQ, but my distillation column still polymerized. Why?"

Technical Diagnosis: Oxygen Starvation.

The Mechanism

Monomethyl ether of hydroquinone (MEHQ) is the industry-standard inhibitor, but it is not a standalone scavenger. It requires dissolved oxygen to function.[5]

  • Carbon Radicals (

    
    ):  Formed by heat/initiation. MEHQ cannot trap these efficiently.
    
  • The Oxygen Trap: Dissolved

    
     reacts with 
    
    
    
    to form a Peroxy Radical (
    
    
    ).
  • The MEHQ Intercept: MEHQ reacts with the Peroxy Radical to form a stable product, terminating the chain.[3]

Without Oxygen: MEHQ is consumed rapidly without stopping the polymerization, leading to an "induction period" followed by sudden runaway.

Visualization: The MEHQ-Oxygen Dependency Cycle

MEHQ_Mechanism cluster_safe Safe Inhibition Zone Initiation Heat/Contaminant Monomer Acrylic Acid Monomer Initiation->Monomer Activates CRadical Carbon Radical (R•) (Propagation) Monomer->CRadical Peroxy Peroxy Radical (ROO•) CRadical->Peroxy + O2 (Fast) Polymer RUNAWAY POLYMERIZATION CRadical->Polymer No O2 present Oxygen Dissolved Oxygen (O2) Termination Stable Non-Radical Product Peroxy->Termination + MEHQ MEHQ MEHQ Inhibitor

Figure 1: The synergistic pathway where Oxygen converts active Carbon Radicals into Peroxy Radicals, which MEHQ can then neutralize.[3] Absence of Oxygen bypasses this safety loop.

Module 3: Thermal Management (The "Safe Zone")

User Question: "My acrylic acid froze. Can I use a steam bath to thaw it quickly?"

Technical Diagnosis: CRITICAL SAFETY VIOLATION. Steam thawing causes "Thawing Polymerization."

The Freezing Hazard
  • Freezing Point: +13°C (55°F).[6]

  • Crystallization: When AA freezes, it forms pure monomer crystals. The inhibitor (MEHQ) and impurities are excluded, concentrating in the remaining liquid.[6]

  • The Thaw Risk: If you heat frozen AA, the liquid (high inhibitor) melts first. The remaining solid is pure, uninhibited monomer . If this solid contacts a heat source (like a steam jacket >100°C), it will polymerize instantly and violently.

Protocol: Safe Thawing
  • Temperature Limit: Never use a heat source >45°C (113°F).

  • Method: Use a tempered water bath or a heated room (20–25°C).

  • Agitation: You must recirculate or agitate the liquid phase during thawing to redistribute the inhibitor back into the melting crystals.

Dimerization (The Quality Killer)

While you must keep AA warm enough to prevent freezing, keeping it too warm accelerates dimerization.

  • Mechanism: Michael Addition (spontaneous).

  • Inhibition: None. MEHQ does not stop this.

  • Rate: Doubles for every 10°C increase.

Storage Data Table:

Temperature Dimer Formation Rate (approx.)[7] Risk Factor
< 15°C Low High Risk: Freezing & Thawing Explosion
15°C – 25°C Optimal Safe Zone (Ideal Storage)
30°C Moderate Shelf life reduces to < 1 month

| > 45°C | High | Rapid quality degradation |

Module 4: Distillation & Purification Protocols

User Question: "How do I distill Acrylic Acid without fouling the column?"

Technical Diagnosis: Most lab distillations fail because they run under vacuum (removing Oxygen) without compensating for the inhibitor's oxygen requirement.

The "Lean Air" Sparging Protocol

You cannot distill AA under pure Nitrogen if you rely on MEHQ. You must introduce oxygen.[5][7][8]

  • Pot Temperature: Keep < 80°C. Use high vacuum to lower the boiling point.

  • Inhibitor Injection: MEHQ is non-volatile. If you put it in the pot, the vapor traveling up the column is uninhibited .

    • Solution: You must continuously spray a solution of MEHQ (dissolved in AA) into the top of the column (reflux splitter).

  • Air Sparging: Bubble "Lean Air" (5–10%

    
     in 
    
    
    
    ) into the pot. This carries oxygen up the column to activate the MEHQ in the vapor/condensate films.
Visualization: Safe Distillation Setup

Distillation_Setup Pot Distillation Pot (Liquid AA + MEHQ) Column Vigreux/Packed Column (Vapor Phase) Pot->Column Vapor (Uninhibited!) Heater Oil Bath (<100°C) Heater->Pot Heat Input Condenser Condenser Column->Condenser Receiver Receiver Flask Condenser->Receiver Distillate AirSparge Lean Air Sparge (5% O2) (Required for MEHQ) AirSparge->Pot Bubbles O2 TopInhibitor Top Inhibitor Injection (MEHQ in AA) TopInhibitor->Column Protects Column Internals Vacuum Vacuum Source Vacuum->Receiver

Figure 2: Distillation workflow emphasizing the necessity of Top Inhibitor Injection and Air Sparging to protect the vapor phase.

Troubleshooting FAQ

Q: Can I use Phenothiazine (PTZ) instead of MEHQ? A: Yes. PTZ is an anaerobic inhibitor (works without oxygen). It is excellent for "short-stopping" a runaway reaction or for distillation where air sparging is impossible. However, it is a heavy metal scavenger and can discolor the product (green/black).

Q: How do I remove MEHQ before polymerization? A: Do not distill to remove MEHQ unless absolutely necessary. Instead, use an inhibitor removal column (packed with specialized alumina or ion exchange resin). This removes the inhibitor at room temperature, avoiding the thermal risk of distillation.

Q: My acrylic acid turned cloudy after storage. A: This is likely dimer precipitation or polymer formation. Run a solubility test. If the solids dissolve in methanol, it is likely dimer/oligomer. If they remain insoluble, it is cross-linked polymer (popcorn). Dispose of the batch immediately if polymer is found.

References

  • Arkema. (2017). Glacial Acrylic Acid: Storage and Handling Manual. Retrieved from [Link]

  • Fujita, M., et al. (2016).[9] Thermal and kinetic analyses on Michael addition reaction of acrylic acid. ResearchGate. Retrieved from [Link]

Sources

Common side reactions in the synthesis of chloroquinolines and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chloroquinoline Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of chloroquinoline synthesis. Here, we dissect common side reactions and offer practical, field-proven solutions to optimize your experimental outcomes.

Section 1: Troubleshooting Classical Quinoline Ring Formation

The synthesis of the quinoline core is the foundational step in producing chloroquinolines. Classical methods, while effective, are often plagued by side reactions that can significantly impact yield and purity. This section addresses common issues encountered in these foundational reactions.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a Skraup synthesis, but the reaction is extremely vigorous and results in a thick, intractable tar. What's causing this, and how can I control it?

A1: The violent nature of the Skraup synthesis is a well-documented challenge, primarily due to the highly exothermic dehydration of glycerol to acrolein by concentrated sulfuric acid.[1] This, coupled with high reaction temperatures, promotes the uncontrolled polymerization of the acrolein intermediate, leading to tar formation.[1]

To mitigate this, consider the following strategies:

  • Temperature Control: Strict temperature management is paramount. The addition of sulfuric acid should be done slowly and with efficient cooling.[1]

  • Moderating Agents: The inclusion of a moderating agent like ferrous sulfate or boric acid can help control the reaction's vigor.[2]

  • Milder Oxidizing Agents: While nitrobenzene is traditional, it contributes to the reaction's intensity.[1] Consider using a milder oxidizing agent, such as iodine generated in situ, which allows for a less aggressive reaction.[1]

  • Modern Modifications: Explore modern adaptations that utilize microwave irradiation or ionic liquids, which can facilitate the reaction at lower temperatures and with shorter reaction times, thereby reducing polymerization.[1]

Q2: My Combes synthesis is producing a mixture of regioisomers. How can I improve the selectivity for my desired product?

A2: The formation of regioisomers in the Combes synthesis is a common issue stemming from the acid-catalyzed cyclization of the enamine intermediate. The direction of this cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[3][4]

To control regioselectivity, consider the following:

  • Steric Effects: The bulkier substituent on the β-diketone will preferentially occupy the less hindered 2-position of the quinoline ring.[4]

  • Electronic Effects: The electronic nature of the substituents on the aniline ring is a key determinant. Electron-donating groups (e.g., methoxy) tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) direct the cyclization to produce the other.[3][4]

  • Catalyst Choice: The use of a polyphosphoric ester (PPE) catalyst, generated from a mixture of polyphosphoric acid (PPA) and an alcohol, can be more effective than concentrated sulfuric acid as a dehydrating agent and may influence selectivity.[3]

Q3: In my Conrad-Limpach-Knorr synthesis, I'm getting a mixture of the 4-hydroxyquinoline (Conrad-Limpach product) and the 2-hydroxyquinoline (Knorr product). How do I favor the formation of the 4-hydroxyquinoline?

A3: The regioselectivity in the Conrad-Limpach-Knorr synthesis is highly dependent on the reaction temperature, which dictates the initial point of attack of the aniline on the β-ketoester.[5][6]

  • Kinetic vs. Thermodynamic Control:

    • Low Temperatures (e.g., room temperature): At lower temperatures, the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group, leading to the formation of a β-aminoacrylate intermediate, which then cyclizes to the desired 4-hydroxyquinoline.[6][7]

    • High Temperatures (e.g., ~140°C): At higher temperatures, the reaction is under thermodynamic control. The attack on the ester group becomes more favorable, leading to a β-keto anilide intermediate, which cyclizes to the 2-hydroxyquinoline (Knorr product).[5][6]

To favor the 4-hydroxyquinoline, maintain a lower reaction temperature during the initial condensation step.

Troubleshooting Guide: Low Yield in Quinoline Synthesis
Observed Problem Potential Cause Recommended Solution & Explanation
Low or No Product Formation Incomplete reaction due to insufficient temperature or time.Gradually increase the reaction temperature in 5-10°C increments and monitor progress by TLC. For high-temperature cyclizations like in the Gould-Jacobs reaction, ensure the temperature is consistently high (around 250°C).[8] Consider extending the reaction time.
Poor solubility of reactants.Select a solvent in which all reactants are fully soluble at the reaction temperature. For high-temperature reactions, high-boiling inert solvents like diphenyl ether or mineral oil are often necessary.[9]
Catalyst inactivity or impurity.For acid-catalyzed reactions, verify the concentration and purity of the acid. Ensure catalysts are fresh and active.
Formation of a Dark Tar Uncontrolled polymerization of intermediates (especially in Skraup synthesis).Maintain strict temperature control. Use moderating agents like ferrous sulfate.[1][2] Consider milder oxidizing agents.
Mixture of Regioisomers Lack of steric or electronic control in the cyclization step (Combes, Conrad-Limpach-Knorr).Adjust substituents on starting materials to exploit steric hindrance.[4] Control the temperature to favor the kinetically controlled product in the Conrad-Limpach-Knorr synthesis.[6]
Experimental Workflow: A Modified Skraup Synthesis with Iodine

This protocol utilizes a milder oxidizing agent to control the reaction's vigor and reduce tar formation.

  • Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and potassium iodide.

  • Acid Addition: Place the flask in an ice-water bath. Slowly and with continuous stirring, add concentrated sulfuric acid. It is crucial to maintain a low temperature during this addition to prevent premature reaction and polymerization.[1]

  • Heating: After the acid addition is complete, slowly heat the mixture to the desired reaction temperature (typically monitored by an internal thermometer).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly basic. This will precipitate tarry byproducts and liberate the quinoline. The product can then be isolated by steam distillation or solvent extraction.[1]

Section 2: The Chlorination Step - Converting Hydroxyquinolines to Chloroquinolines

A common and critical step in the synthesis of many important chloroquinolines (e.g., 4,7-dichloroquinoline) is the conversion of a hydroxyquinoline intermediate using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[10] This step, while effective, presents its own set of challenges, including the handling of a hazardous reagent and potential side reactions.

Frequently Asked Questions (FAQs)

Q4: My chlorination reaction with POCl₃ is giving a low yield, and I'm recovering my starting hydroxyquinoline after work-up. What could be the issue?

A4: This is a common problem and can be attributed to several factors:

  • Incomplete Reaction: The chlorination may not have gone to completion. Ensure the reaction is heated to an appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours).[1] Monitor the reaction progress by TLC.

  • Hydrolysis during Work-up: The chloroquinoline product can be susceptible to hydrolysis back to the hydroxy starting material, especially under basic conditions during quenching.[11]

  • Moisture: POCl₃ is highly sensitive to moisture. Any water in the reaction flask or reagents will consume the POCl₃, reducing its effectiveness for the desired chlorination.[1]

To improve your yield:

  • Ensure all glassware is flame-dried, and use anhydrous solvents.

  • Use freshly distilled or a new bottle of POCl₃.

  • After the reaction is complete, consider removing the excess POCl₃ under reduced pressure before the quench.[11]

  • During the work-up, use a milder base for neutralization, such as sodium bicarbonate, and keep the temperature low.[11]

Q5: The work-up of my POCl₃ reaction is very exothermic and difficult to control. What is the safest way to quench the excess POCl₃?

A5: The quenching of excess POCl₃ is a hazardous step due to its highly exothermic reaction with water.[3] A delayed runaway reaction can occur if the quench is not performed correctly.

The recommended and safest procedure is a "reverse quench":

  • Prepare the Quenching Solution: In a separate, appropriately sized flask, prepare a vigorously stirred slurry of crushed ice and an aqueous solution of a weak base like sodium bicarbonate or sodium acetate.[3]

  • Cool the Reaction Mixture: Cool your reaction mixture containing the excess POCl₃ in an ice bath.

  • Slow Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred quenching slurry. Never add water or the quenching solution to the reaction mixture. [3]

  • Temperature Control: Carefully monitor the temperature of the quenching mixture, keeping it below 20°C by controlling the rate of addition and adding more ice if necessary.[3]

  • Ensure Complete Hydrolysis: After the addition is complete, continue stirring until all the ice has melted and gas evolution (if using bicarbonate) has ceased. This ensures the complete hydrolysis of POCl₃ and its reactive intermediates.[3]

Q6: I am observing the formation of dark-colored impurities during my chlorination with POCl₃. How can these be avoided?

A6: The formation of dark, often polymeric, byproducts can result from:

  • High Reaction Temperatures: Excessive heat can lead to the decomposition of the starting material or product.[1]

  • Prolonged Reaction Times: Leaving the reaction to heat for too long can also cause degradation.

  • Impurities in the Starting Material: Residual impurities from the previous quinoline-forming step can react with the harsh POCl₃.

To minimize these impurities:

  • Carefully control the reaction temperature within the optimal range.

  • Monitor the reaction by TLC and stop it once the starting material is consumed.

  • Ensure your hydroxyquinoline starting material is of high purity before proceeding with the chlorination.

Troubleshooting Guide: Chlorination with POCl₃
Observed Problem Potential Cause Recommended Solution & Explanation
Product Reverts to Starting Material Hydrolysis of the chloro-product during basic work-up.Use a milder quenching/neutralization agent like aqueous sodium acetate.[3] Perform the quench at a controlled, low temperature.
Delayed Exothermic Event During Quench Incomplete hydrolysis of POCl₃ at low temperatures, leading to an accumulation of reactive intermediates.Perform a "reverse quench" by adding the reaction mixture to a vigorously stirred ice/base slurry.[3] Consider quenching at a slightly elevated, controlled temperature (e.g., 35-40°C with aqueous sodium acetate) to ensure immediate and complete hydrolysis.
Formation of an Insoluble Precipitate During Work-up Precipitation of the product or inorganic salts.Adjust the pH after the initial quench. Add a co-solvent to help dissolve the product. Dilute the quench mixture with more water to dissolve inorganic salts.
Low Yield Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions.[1] Increase reaction time or temperature as needed, monitoring by TLC. Use a slight excess of POCl₃.

Section 3: Visualizing the Process

To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts in chloroquinoline synthesis.

Diagrams

troubleshooting_low_yield cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_workup Work-up & Purification start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity review_conditions 2. Review Reaction Conditions check_purity->review_conditions No Issue impure Impure check_purity->impure Problem Found analyze_workup 3. Analyze Work-up & Purification Procedure review_conditions->analyze_workup Conditions Correct temp_control Temperature Control: - Check calibration - Ensure stable heating review_conditions->temp_control Potential Issues time_control Reaction Time: - Monitor with TLC - Consider extending time review_conditions->time_control Potential Issues anhydrous Anhydrous Conditions: - Flame-dry glassware - Use dry solvents review_conditions->anhydrous Potential Issues extraction_loss Extraction Loss: - Check solvent polarity - Increase # of extractions analyze_workup->extraction_loss Potential Issues purification_issues Purification Issues: - Optimize recrystallization solvent - Consider column chromatography analyze_workup->purification_issues Potential Issues purify Purify Starting Materials (Distillation, Recrystallization) impure->purify

Caption: A troubleshooting decision tree for low yield issues.

pocl3_quench_workflow start Reaction with excess POCl₃ complete cool_reaction Cool reaction mixture to 0-5°C start->cool_reaction add_to_quench Slowly add reaction mixture to quenching solution with vigorous stirring cool_reaction->add_to_quench prepare_quench Prepare quenching solution (e.g., ice/NaHCO₃ or warm NaOAc) prepare_quench->add_to_quench monitor_temp Monitor and control temperature (keep below 20°C) add_to_quench->monitor_temp stir Continue stirring to ensure complete hydrolysis monitor_temp->stir extract Extract product with organic solvent stir->extract workup Aqueous workup (wash, dry) extract->workup isolate Isolate crude product workup->isolate

Sources

Identifying and characterizing impurities in 3-(8-Chloroquinoline-4-yl)acrylic acid samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 3-(8-Chloroquinoline-4-yl)acrylic Acid

Introduction: The "Zwitterionic Trap" in Quinoline Scaffolds

Welcome to the technical support hub for 3-(8-Chloroquinoline-4-yl)acrylic acid . As researchers, you likely utilize this compound as a critical intermediate in the synthesis of antimalarial agents (analogous to amodiaquine pharmacophores) or specific kinase inhibitors.

The 8-chloro substituent is not merely a structural decoration; it significantly alters the electron density of the quinoline ring, reducing the basicity of the nitrogen (


) compared to unsubstituted quinoline. However, the molecule remains zwitterionic : it possesses a basic nitrogen and an acidic carboxylic acid tail. This duality is the primary source of the "ghost peaks," tailing, and retention shifts you are likely encountering.

This guide is structured to troubleshoot these specific physicochemical behaviors.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Question: "My chromatograms show severe tailing, and I see a 'ghost' peak that shifts retention time when I change my buffer pH slightly. Is my column failing?"

Scientist Response: It is unlikely to be column failure. You are experiencing secondary silanol interactions exacerbated by the zwitterionic nature of the analyte.

The 8-chloroquinoline moiety is hydrophobic and basic, while the acrylic acid tail is hydrophilic and acidic.

  • At Neutral pH (6-7): The acid is ionized (

    
    ), and the nitrogen may be partially protonated. The molecule acts as a zwitterion, leading to unpredictable retention and poor peak shape.
    
  • At Low pH (<3): Both the acid (

    
    ) and the nitrogen (
    
    
    
    ) are protonated. This is the recommended state for reliable separation, as it forces the molecule into a single cationic species.
Troubleshooting Matrix: Peak Shape & Retention
SymptomProbable CauseCorrective Action
Severe Tailing (

)
Interaction between the protonated Quinoline-

and residual silanols on the column stationary phase.
Add an ion-pairing modifier: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated nitrogen, masking it from silanols.
Split Peaks / Shoulder Partial ionization of the carboxylic acid (pH is near the pKa ~4.5).Lock the pH: Buffer aggressively. Use 10-20 mM Ammonium Formate adjusted to pH 3.0. Avoid unbuffered water/organic gradients.
Fronting Peaks Solubility issues (Compound crashing out in high aqueous initial phase).Adjust Diluent: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 10% DMSO in Water/ACN).
Ghost Peak (Late Eluting) Dimerization or late-eluting Z-isomer.Extend Gradient: The Z-isomer (cis) is more polar and usually elutes before the E-isomer, but dimers elute much later.
Visual Workflow: Method Optimization Strategy

HPLC_Optimization Start Issue: Poor Peak Shape Check_pH Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 3.0? Check_pH->Is_pH_Low Add_TFA Action: Switch Modifier to 0.1% TFA Is_pH_Low->Add_TFA Yes, but tailing persists Buffer_Up Action: Increase Buffer Conc (20mM) Is_pH_Low->Buffer_Up No (pH is 4-6) End_Good Sharp Peak (Symmetry < 1.2) Add_TFA->End_Good Buffer_Up->End_Good

Caption: Decision tree for optimizing HPLC conditions for quinoline acrylic acid derivatives.

Module 2: Structural Elucidation (NMR & Isomerism)

User Question: "I synthesized the compound via Knoevenagel condensation. I see two sets of doublets in the alkene region. How do I confirm which is the desired product?"

Scientist Response: You are observing E/Z Isomerism . The Knoevenagel condensation of 8-chloroquinoline-4-carbaldehyde typically favors the E-isomer (trans) due to thermodynamics, but the Z-isomer (cis) is a common kinetic impurity.

You must use


 NMR Coupling Constants (

-values)
to distinguish them. The alkene protons on the acrylic side chain are the diagnostic markers.
Diagnostic NMR Data (DMSO- )
FeatureE-Isomer (Trans) – DesiredZ-Isomer (Cis) – ImpurityMechanistic Reason
Alkene Doublet (

)
15.5 – 16.0 Hz 8.0 – 12.0 Hz Karplus relationship: Trans-coupling allows better orbital overlap, resulting in a larger

value [1].
Chemical Shift (

)
Downfield shift (Protons are deshielded by the ring current).Upfield shift (Steric crowding forces protons out of the plane).
Stability Stable at Room Temp.Isomerizes to E upon heating or light exposure [2].

Critical Protocol: If you cannot resolve the doublets due to overlap with aromatic protons (7.5 - 8.5 ppm), run a 1D NOE (Nuclear Overhauser Effect) experiment. Irradiate the alkene proton; if you see enhancement of the quinoline H-3 or H-5 proton, you can determine spatial proximity.

Module 3: Impurity Genesis & Purification[1]

User Question: "I have a persistent impurity at RRT 0.85 that corresponds to M-44 in Mass Spec. What is it?"

Scientist Response: An impurity with a mass loss of 44 Da (


) relative to the parent compound is the Decarboxylated Vinyl Derivative  (8-chloro-4-vinylquinoline).
  • Origin: This forms if the reaction temperature exceeds 120°C during synthesis or if the acidic workup is too harsh.

  • Prevention: Keep reaction temperatures below 100°C. Avoid prolonged reflux in high-boiling solvents like DMF/DMSO.

Impurity Genesis Pathway

Impurity_Pathways Start 8-Chloroquinoline-4-carbaldehyde (Starting Material) Reaction Reaction: Knoevenagel Condensation (+ Malonic Acid) Start->Reaction Product_E Product: (E)-3-(8-Chloroquinolin-4-yl) acrylic acid (Desired) Reaction->Product_E Major Path Impurity_Z Impurity A: (Z)-Isomer (Kinetic Product) Reaction->Impurity_Z Kinetic Control Impurity_Decarb Impurity B: 8-Chloro-4-vinylquinoline (Decarboxylation - CO2) Product_E->Impurity_Decarb High Heat (>120°C) Impurity_Z->Product_E Isomerization (Light/Heat)

Caption: Synthetic pathways leading to the desired E-isomer and common impurities (Z-isomer and Decarboxylated vinyl).

Purification Protocol: Removing the Z-Isomer

Since the Z-isomer is less thermodynamically stable and has different solubility properties:

  • Recrystallization: Dissolve the crude mixture in hot Ethanol/Acetic Acid (95:5).

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The E-isomer, being more planar and capable of better crystal packing (often P21/c space group [3]), will crystallize out first.

  • Filtration: Filter the solid. The filtrate will be enriched with the Z-isomer and unreacted aldehyde.

References

  • Beilstein Journals. (2025). Experimental procedures, characterization data and copies of NMR spectra. 1[2]

  • NIH / PMC. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. 3[2]

  • ResearchGate. (2025).[4] Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. (Note: Referenced for analogous crystal packing behavior in chloro-quinoline acrylates). 5

Sources

Validation & Comparative

The Evolving Landscape of 3-Chloroquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-chloroquinoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features and amenability to chemical modification have propelled the exploration of its derivatives across a spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-chloroquinoline-based compounds, with a focus on their anticancer, antimicrobial, and antimalarial properties. By delving into the causality behind experimental choices in synthesis and biological evaluation, this document aims to equip researchers with the critical insights necessary for the rational design of next-generation therapeutic agents.

The 3-Chloroquinoline Core: A Launchpad for Diverse Bioactivity

The quinoline ring system itself is a well-established pharmacophore, present in numerous natural and synthetic bioactive compounds.[1] The introduction of a chlorine atom at the 3-position significantly influences the electronic properties of the ring, providing a reactive handle for further functionalization through various synthetic methodologies. This strategic placement of the chloro substituent has proven instrumental in the generation of compounds with potent and selective biological activities.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of 3-chloroquinoline have been extensively investigated for their potential as anticancer agents, demonstrating significant cytotoxic activity against a range of cancer cell lines.[2] A prevalent strategy in the design of these compounds is molecular hybridization, where the 3-chloroquinoline core is coupled with other biologically active moieties to enhance potency and modulate the mechanism of action.

A notable example is the hybridization of 3-chloroquinoline with benzenesulfonamides.[3] This combination has yielded compounds with potent anticancer activity, with some derivatives showing superior or comparable efficacy to the reference drug 2′,7′-dichlorofluorescein (DCF).[3] Molecular docking studies suggest that these compounds may exert their cytotoxic effects through the inhibition of the PI3K (Phosphatidylinositol-3-Kinase) enzyme, a critical node in the PI3K/Akt/mTOR signaling pathway that governs cell growth, proliferation, and survival.[3][4]

Comparative Anticancer Activity of 3-Chloroquinoline-Benzenesulfonamide Hybrids

CompoundCell LineIC50 (µg/mL)Reference Drug (DCF) IC50 (µg/mL)
2 A549-Raw (Lung)44.34>100
Lovo (Colorectal)28.82>100
17 HeLa (Cervical)30.9238.16
MDA-MB231 (Breast)26.5441.23

Data compiled from Ghorab et al., 2016.[3]

The structure-activity relationship of these hybrids reveals that the nature of the substituent on the benzenesulfonamide moiety plays a crucial role in determining the anticancer potency. For instance, compound 17 , which incorporates a 5-methoxypyrimidine ring, was found to be the most active against HeLa and MDA-MB231 cell lines.[3] In contrast, compound 2 , which is an intermediate in the synthesis of the sulfonamide derivatives, showed the highest activity against the Lovo colorectal cancer cell line.[3]

Another promising class of anticancer agents is quinoline-chalcone derivatives. Compound 12e from one study exhibited potent inhibitory activity against MGC-803, HCT-116, and MCF-7 cancer cell lines, with IC50 values of 1.38, 5.34, and 5.21 µM, respectively, which were significantly lower than the standard drug 5-fluorouracil (5-FU).[5]

Furthermore, quinoline-based dihydrazone derivatives have also shown significant antiproliferative activity. Compounds 3b and 3c displayed potent cytotoxicity against MCF-7 breast cancer cells with IC50 values of 7.016 µM and 7.05 µM, respectively, and were found to induce apoptosis.[6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[4] Several 3-chloroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of cancer cell growth and proliferation.[7][8] The inhibition of PI3K by these compounds prevents the phosphorylation of PIP2 to PIP3, a crucial step in the activation of Akt.[4] This, in turn, disrupts downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor 3-Chloroquinoline Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-chloroquinoline derivatives.

Antimicrobial Activity: A Broad Spectrum of Efficacy

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents.[9] 3-Chloroquinoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of bacterial and fungal strains.

One study reported a series of novel N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives with potent antibacterial activity.[9] Compound 8 from this series was particularly effective against vancomycin-resistant E. faecium, with a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL.[9]

Another study explored a series of quinoline derivatives and found that compounds 9, 10, 11, 12, 13, and 14 were highly potent against Staphylococcus aureus, Streptococcus pyogenes, Salmonella typhi, and Escherichia coli, with MIC values as low as 0.12 µg/mL for some compounds against specific strains.[9]

Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 3-Chloroquinoline Derivatives

CompoundS. aureusB. subtilisK. pneumoniaeE. coliReference
Derivative 1 12.5255050[10]
Derivative 2 2550100100[10]
Ciprofloxacin 6.256.2512.512.5[10]
Compound 3l 18.0 (IZ)16.0 (IZ)-21.0 (IZ)
Compound 6 3.12--3.12[11]

IZ = Inhibition Zone in mm. Data compiled from multiple sources.[10][11]

The mechanism of antibacterial action for many quinolone derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[10] This dual-targeting mechanism can contribute to a lower likelihood of resistance development.

Antimalarial Activity: Overcoming Drug Resistance

The quinoline scaffold is famously associated with antimalarial drugs, most notably chloroquine. However, the emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents.[10] Research into 3-chloroquinoline derivatives has shown promise in overcoming this resistance.

One study investigated a series of 3-substituted chloroquine derivatives and found that compounds with electron-withdrawing groups at the 4-position of a benzamido substituent exhibited the lowest IC50 values against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For example, the 4-chlorobenzamido-CQ derivative showed an IC50 of 7 nM against the CQS 3D7 strain and 311 nM against the CQR Dd2 strain.

Comparative Antimalarial Activity of 3-Substituted Chloroquine Derivatives

CompoundSubstituentIC50 (nM) - 3D7 (CQS)IC50 (nM) - Dd2 (CQR)
11 H511,192
16 4-Cl7311
19 4-F9667
Chloroquine -21170

Data compiled from De la Rosa et al., 2023.

The primary mode of action for these antimalarial compounds is believed to be the inhibition of hemozoin formation in the parasite's digestive vacuole, similar to chloroquine.[10]

Synthesis of 3-Chloroquinoline Derivatives: Enabling Chemical Diversity

The synthesis of a diverse library of 3-chloroquinoline derivatives is crucial for comprehensive SAR studies. A common and versatile starting material for many of these syntheses is 2-chloroquinoline-3-carbaldehyde.

Vilsmeier-Haack Reaction: A Key Synthetic Tool

The Vilsmeier-Haack reaction is a widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.[12][13][14] This reaction involves the formylation of an activated aromatic ring using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12][13] The choice of substituents on the starting acetanilide allows for the introduction of various functional groups onto the quinoline ring, providing a facile route to a diverse range of derivatives.[13]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 3-position of the quinoline ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[15][16][17] These reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, further expanding the chemical space of 3-chloroquinoline derivatives. The choice between different coupling reactions depends on the desired final structure and the availability of the corresponding coupling partners (e.g., boronic acids for Suzuki coupling and terminal alkynes for Sonogashira coupling).[15][17]

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[12][18][19]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the 3-chloroquinoline derivatives and incubate for 48-72 hours.[20]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12][21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18][19]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[18][22]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[20]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Step-by-Step Protocol (Broth Microdilution Method):

  • Compound Dilution: Perform serial two-fold dilutions of the 3-chloroquinoline derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[23][24]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[10]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[23]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[23]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

The Drug Discovery and Development Workflow

The journey from a promising 3-chloroquinoline derivative to a clinically approved drug is a long and complex process.[1][3][25]

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market Target_ID Target Identification Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Confirmation) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Caption: A simplified workflow of the drug discovery and development process.

Conclusion and Future Perspectives

The 3-chloroquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and molecular hybridization in modulating the biological activity of these compounds. Future research in this area will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The application of computational methods, such as molecular docking and dynamics simulations, will continue to play a crucial role in the rational design of these next-generation drugs. Furthermore, a deeper understanding of the molecular targets and mechanisms of action will be essential for advancing these promising compounds through the drug development pipeline and into clinical practice.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 15, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved February 15, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved February 15, 2026, from [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2017). PubMed. Retrieved February 15, 2026, from [Link]

  • From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimalarial Activity of Novel 3-Substituted Chloroquine Derivatives. (2023). ChemRxiv. Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. Retrieved February 15, 2026, from [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Arkivoc. Retrieved February 15, 2026, from [Link]

  • Ghorab, M. M., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10(1), 1-13. [Link]

  • Drug discovery and development: introduction to the general public and patient groups. (2023). Frontiers in Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science, 29(1), 74. [Link]

  • Drug Discovery Workflow - What is it? (n.d.). Vipergen. Retrieved February 15, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 15, 2026, from [Link]

  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2017). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2012). Molecules, 17(10), 11687-11696. [Link]

  • Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Synthesis of 3-chloroquinoline. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics, 41(19), 9883-9899. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (2021). RSC Advances, 11(54), 34163-34175. [Link]

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. (2015). Annex Publishers. Retrieved February 15, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2020). Archiv der Pharmazie, 353(1), 1900271. [Link]

  • Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). Molecules, 28(10), 4181. [Link]

  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. (n.d.). Google Patents.
  • The Drug Discovery Process: What Is It and Its Major Steps. (n.d.). Biobide. Retrieved February 15, 2026, from [Link]

  • Large screening of DNA- compatible reaction conditions for Suzuki and Sonogashira cross-coupling and for amide bond formation. (2021). RSC Chemical Biology, 2(4), 1152-1160. [Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. (2009). Beilstein Journal of Organic Chemistry, 5, 32. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity of Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into Cross-Reactivity and Off-Target Effects for the Modern Researcher

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The quinoline scaffold has emerged as a privileged structure in the development of kinase inhibitors, with several approved drugs demonstrating significant clinical efficacy. However, the high degree of conservation within the ATP-binding pocket of the human kinome presents a formidable challenge: achieving inhibitor selectivity.

This guide provides a comprehensive comparison of the cross-reactivity and off-target effects of quinoline-based kinase inhibitors. While direct experimental data for the novel compound 3-(8-Chloroquinoline-4-yl)acrylic acid is not yet publicly available, its structural motifs—a quinoline core common to many kinase inhibitors and an acrylic acid moiety that can act as a Michael acceptor—suggest its potential as a kinase inhibitor. To provide a valuable framework for researchers, this guide will utilize well-characterized, clinically relevant quinoline-based inhibitors as benchmarks: Bosutinib , Lapatinib , and Sorafenib . We will delve into the experimental methodologies used to profile their selectivity and discuss the critical importance of understanding off-target effects in drug discovery and development.

The Quinoline Scaffold: A Double-Edged Sword in Kinase Inhibition

The quinoline ring system is a versatile pharmacophore that has been successfully incorporated into numerous kinase inhibitors.[1] Its ability to form key interactions within the ATP-binding site of various kinases has led to the development of potent drugs targeting critical cancer-driving pathways.[2][3] However, this same versatility can lead to a lack of specificity, resulting in the inhibition of unintended kinases and other off-target proteins. These off-target effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[4] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount for both basic research and clinical translation.

Comparative Selectivity Profiles of Benchmark Quinoline-Based Inhibitors

To illustrate the spectrum of selectivity among quinoline-based kinase inhibitors, we will compare the profiles of Bosutinib, Lapatinib, and Sorafenib. These agents, while all sharing the quinoline core, exhibit distinct target engagement profiles and clinical applications.

Bosutinib , a dual inhibitor of Src and Abl kinases, is primarily used in the treatment of chronic myeloid leukemia (CML).[5][6] Its activity extends to other members of the Src family of kinases (Lyn, Hck) but it shows minimal activity against c-KIT and platelet-derived growth factor receptor (PDGFR).[7] This relatively focused selectivity profile contributes to its manageable side-effect profile in many patients.[8]

Lapatinib is a dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[9][10] It is a key therapeutic for HER2-positive breast cancer. While its primary targets are well-defined, lapatinib has been shown to have off-target activities, such as the inhibition of the ATP-binding cassette transporter ABCB1 and the induction of TRAIL death receptors, which can contribute to both its therapeutic efficacy and potential side effects.[4][11]

Sorafenib is a multi-kinase inhibitor with a broader target profile, inhibiting the Raf/MEK/ERK pathway, as well as VEGFR and PDGFR.[12][13][14] This broad-spectrum activity makes it effective against various solid tumors, including hepatocellular and renal cell carcinoma. However, its promiscuity is also associated with a wider range of adverse effects, including dermatological toxicities and hypertension.[13][15][16][17]

The following table summarizes the primary targets and select off-targets of these benchmark inhibitors.

InhibitorPrimary TargetsKey Off-Targets/Cross-ReactivitiesTherapeutic Areas
Bosutinib Abl, Src family kinases (Src, Lyn, Hck)[2][5]STE20 kinases, CAMK2G[1]Chronic Myeloid Leukemia (CML)[2]
Lapatinib EGFR, HER2[9]ABCB1, JNK/c-Jun signaling activation[4][11]HER2-positive Breast Cancer[9]
Sorafenib Raf-1, B-Raf, VEGFR-1, -2, -3, PDGFR-β, c-Kit, Flt-3[12][13]Multiple other kinases, leading to a broad side-effect profile[13]Hepatocellular Carcinoma, Renal Cell Carcinoma[12]

Experimental Workflows for Assessing Inhibitor Specificity

A rigorous evaluation of a kinase inhibitor's selectivity is a critical component of its preclinical development. A variety of powerful techniques have been developed to profile inhibitor-target interactions on a proteome-wide scale. Below, we detail the methodologies for several state-of-the-art approaches.

Workflow for Kinase Selectivity Profiling

G cluster_0 Sample Preparation cluster_1 Profiling Methodologies cluster_2 Data Analysis & Interpretation Lysate Cell/Tissue Lysate KiNativ KiNativ™ (Activity-Based) Lysate->KiNativ Kinobeads Kinobeads (Affinity-Based) Lysate->Kinobeads CellPhos Cell-Based Phosphorylation (Functional Readout) Lysate->CellPhos Inhibitor Test Inhibitor (e.g., 3-(8-Chloroquinoline-4-yl)acrylic acid) Inhibitor->KiNativ Inhibitor->Kinobeads NanoBRET NanoBRET™ (Target Engagement) Inhibitor->NanoBRET Inhibitor->CellPhos MS Mass Spectrometry (LC-MS/MS) KiNativ->MS Kinobeads->MS Luminescence Luminescence/BRET Detection NanoBRET->Luminescence Antibody Antibody-Based Detection (e.g., ELISA) CellPhos->Antibody Quant Quantitative Data (IC50, Kd, % Inhibition) MS->Quant Luminescence->Quant Antibody->Quant Selectivity Selectivity Scoring & Kinome Mapping Quant->Selectivity caption Figure 1. General workflow for assessing kinase inhibitor selectivity.

Caption: Figure 1. General workflow for assessing kinase inhibitor selectivity.

Detailed Experimental Protocols

The KiNativ™ platform utilizes biotinylated, irreversible ATP or ADP probes that covalently label the conserved lysine in the ATP-binding pocket of active kinases.[18] Inhibition of a kinase by a test compound prevents this labeling.

Protocol Steps:

  • Lysate Preparation: Prepare native protein lysates from cells or tissues of interest.

  • Inhibitor Incubation: Treat the lysate with a range of concentrations of the test inhibitor (e.g., 3-(8-Chloroquinoline-4-yl)acrylic acid).

  • Probe Labeling: Add the biotinylated acyl-phosphate probe to the treated lysates. Active kinases will be covalently labeled.

  • Proteolysis: Digest the protein mixture into peptides using trypsin.

  • Affinity Enrichment: Enrich the biotinylated peptides using streptavidin beads.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: Determine the extent of labeling for each kinase in the presence of the inhibitor compared to a control. Calculate IC50 values to quantify inhibitor potency.

Kinobeads are an affinity chromatography-based method that uses a mixture of non-selective kinase inhibitors immobilized on beads to capture a large portion of the kinome from a cell lysate.[19][20][21]

Protocol Steps:

  • Lysate Preparation: Prepare cell or tissue lysates.

  • Inhibitor Competition: Incubate the lysate with the test inhibitor in solution.

  • Kinobeads Incubation: Add the Kinobeads slurry to the lysate-inhibitor mixture. Kinases not bound by the test inhibitor will bind to the beads.

  • Wash and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.

  • Proteolysis and LC-MS/MS: Digest the eluted proteins and analyze by LC-MS/MS.

  • Data Analysis: Quantify the amount of each kinase pulled down in the presence versus the absence of the test inhibitor to determine binding affinity.

G cluster_0 Kinobeads Workflow Lysate Cell Lysate Incubate1 Incubate Lysate with Inhibitor Lysate->Incubate1 Inhibitor Test Inhibitor Inhibitor->Incubate1 Kinobeads Kinobeads Incubate2 Add Kinobeads and Incubate Kinobeads->Incubate2 Incubate1->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Bound Kinases Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis caption Figure 2. Kinobeads experimental workflow.

Caption: Figure 2. Kinobeads experimental workflow.

The NanoBRET™ assay is a live-cell method to quantify compound binding to a specific target protein.[3][22][23][24][25] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.

Protocol Steps:

  • Cell Transfection: Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in an appropriate assay plate.

  • Tracer and Inhibitor Addition: Add the fluorescent NanoBRET™ tracer and a dilution series of the test inhibitor to the cells.

  • Equilibration: Incubate the plate to allow for compound entry and binding equilibrium.

  • Substrate Addition and BRET Measurement: Add the NanoGlo® substrate and measure the BRET signal using a luminometer.

  • Data Analysis: The binding of the test inhibitor displaces the tracer, leading to a decrease in the BRET signal. This dose-dependent decrease is used to calculate the IC50 of the compound for the target in living cells.

These assays measure the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate of the target kinase within the cell.[26][27][28][29]

Protocol Steps:

  • Cell Culture and Treatment: Culture cells and treat them with the test inhibitor.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Detection of Phosphorylation: Use a phospho-specific antibody to detect the phosphorylated form of the substrate of interest. This can be done through various methods, such as ELISA, Western blotting, or flow cytometry.

  • Data Normalization: Normalize the level of the phosphorylated substrate to the total amount of the substrate protein.

  • Data Analysis: Determine the concentration of the inhibitor required to reduce the phosphorylation of the substrate by 50% (IC50).

Interpreting Selectivity Data: Beyond a Single Number

The output of these assays is a wealth of quantitative data that needs careful interpretation.[30][31] A common metric is the Selectivity Score , which can be calculated in various ways to represent the degree to which a compound inhibits its intended target over other kinases. A higher selectivity score generally indicates a more specific inhibitor.

Kinome maps are powerful visualization tools that plot the inhibitory activity of a compound against a panel of kinases on a phylogenetic tree of the human kinome. This provides an at-a-glance overview of the inhibitor's selectivity profile.

Conclusion: The Path to Selective Kinase Inhibition

The development of selective kinase inhibitors is a cornerstone of modern drug discovery. While the quinoline scaffold has proven to be a highly successful starting point, the inherent challenge of achieving selectivity within the vast and conserved kinome remains. For a novel compound like 3-(8-Chloroquinoline-4-yl)acrylic acid , a comprehensive assessment of its target profile and potential off-target effects is essential for its future development.

By employing a multi-faceted approach that combines affinity- and activity-based proteomics with live-cell target engagement and functional assays, researchers can build a detailed picture of a compound's selectivity. This in-depth understanding is crucial for interpreting biological data, predicting potential toxicities, and ultimately, designing safer and more effective kinase-targeted therapies. The methodologies and comparative data presented in this guide provide a robust framework for researchers and drug developers to navigate the complexities of kinase inhibitor selectivity and advance the next generation of precision medicines.

References

  • Bosutinib - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Moore, M. (2004). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research, 64(19), 7099–7109.
  • Taylor & Francis. (n.d.). Bosutinib – Knowledge and References. Retrieved February 15, 2026, from [Link]

  • Zhong, Z., Chen, X., Chen, B., Chen, J., & Li, Y. (2013). Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells. PLoS ONE, 8(4), e61603.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bosutinib Monohydrate? Retrieved from [Link]

  • Liu, L., Chen, Y., Li, Z., Zhang, Y., & Liu, Y. (2017). Effects of lapatinib on cell proliferation and apoptosis in NB4 cells. Oncology Letters, 14(3), 3213–3218.
  • Abou-Elkacem, L., Arns, S., Tabb, M. M., & El-Khoueiry, A. B. (2014). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics, 24(8), 415–418.
  • Puttini, M., Coluccia, A. M. L., Boschelli, F., Cleris, L., Marchesi, E., Donella-Deana, A., Ahmed, S., Redaelli, S., Mologni, L., Viltadi, M., & Gambacorti-Passerini, C. (2006). Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. Leukemia, 20(5), 805–811.
  • National Cancer Institute. (n.d.). Definition of bosutinib. In NCI Drug Dictionary. Retrieved February 15, 2026, from [Link]

  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in Hepatocellular Carcinoma Model PLC/PRF/5. Cancer Research, 66(24), 11851–11858.
  • Sorafenib Pharmacology. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects [Video]. YouTube. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Sorafenib. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Zhang, D., Pal, A., Bornmann, W. G., & Rosen, N. (2016). The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma.
  • Breastcancer.org. (2025, December 23). Lapatinib (Tykerb): What to Expect, Side Effects, and More. [Link]

  • Living Beyond Breast Cancer. (n.d.). Lapatinib (Tykerb): Targeted therapy for breast cancer. Retrieved February 15, 2026, from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., & Drewes, G. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 22(12), 2157–2161.
  • Kim, J. Y., Welsh, E. A., Fang, B., Bai, Y., & Casero, R. A. (2011).
  • Konecny, G. E., Pegram, M. D., Venkatesan, N., Finn, R., Yang, G., Rahmeh, M., Untch, M., Rusnak, D. W., Spehar, G., Mullin, R. J., Keith, B. R., Gilmer, T. M., Berger, M., Podratz, K. C., & Slamon, D. J. (2006). Effects of lapatinib on cell proliferation and apoptosis in breast cancer cells classified according to HER2 and PIK3CA status. Molecular Cancer Therapeutics, 5(3), 637–647.
  • Wilson, T. R., Lee, D. Y., & Settleman, J. (2010). Abstract 673: Novel anti-tumor activity of lapatinib derives from off-target up-regulation of TRAIL death receptors. Cancer Research, 70(8 Supplement), 673.
  • van der Wouden, E. J., Verheijen, R. B., & van Vlijmen, H. W. T. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–878.
  • Moore, K. N., Rodriguez, G. C., Poole, C., & O'Malley, D. M. (2018). A Phase 1 Dose Escalation of Lapatinib and Paclitaxel in Recurrent Ovarian Cancer. Cancers, 10(11), 415.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology, 795, 129–141.
  • Miljković, F., & Bajorath, J. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Rosti, G., Castagnetti, F., Gugliotta, G., & Baccarani, M. (2014). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy, 7, 115–123.
  • Médard, G., Pachl, F., Rix, U., & Kuster, B. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574–1586.
  • Hochgräfe, F., Hähnel, P. S., & Bantscheff, M. (2018). Bosutinib: A Potent Second-Generation Tyrosine Kinase Inhibitor. Recent Results in Cancer Research, 212, 19–33.
  • Gambacorti-Passerini, C., Brümmendorf, T. H., Cortes, J. E., Lipton, J. H., & Kantarjian, H. M. (2022). Critical review of clinical data and expert-based recommendations for the use of bosutinib in the treatment of chronic myeloid leukemia. Frontiers in Oncology, 12, 976092.
  • Golkowski, M. G., Vidadala, R., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S.-E. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(7), 2467–2477.
  • Shaffer, M. H., Funderburk, S. F., & Upson, J. J. (2019). Assays for tyrosine phosphorylation in human cells. Methods in Molecular Biology, 1928, 193–204.
  • Gambacorti-Passerini, C., Cortes, J. E., Lipton, J. H., Kantarjian, H. M., & Brümmendorf, T. H. (2014). Safety of bosutinib versus imatinib in the phase 3 BELA trial in newly diagnosed chronic phase chronic myeloid leukemia.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Tudor, R., Crisan, D., & Popa, A. (2024).
  • Blain, S. W., & Fotedar, A. (2011). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 10(12), M111.011746.
  • Ruprecht, B., Lemeer, S., Bantscheff, M., & Kuster, B. (2018). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Molecular & Cellular Proteomics, 17(12), 2440–2452.
  • Rosen, A. C., & Rosen, J. D. (2019). Sorafenib Toxicity Mimicking Drug Reaction With Eosinophilia and Systemic Symptoms (DRESS) Syndrome.
  • Brehler, R., & Metze, D. (2007). Severe Cutaneous Reaction to Sorafenib: Induction of Tolerance.
  • Médard, G., Pachl, F., Rix, U., & Kuster, B. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574–1586.
  • Cameron, D., Casey, M., Oliva, C., Newstat, B., Imwalle, B., & Geyer, C. E. (2010). Lapatinib for Advanced or Metastatic Breast Cancer. The Oncologist, 15(5), 435–443.
  • Babu, G., Lakshmaiah, K. C., Lokesh, K. N., Rajeev, L. K., & Jacob, L. A. (2024). Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit. ecancermedicalscience, 18, 1761.
  • Kim, K. H., & Kim, J. W. (2015). Sorafenib Induces Delayed-Onset Cutaneous Hypersensitivity: A Case Series. Allergy, Asthma & Immunology Research, 7(3), 304–307.

Sources

Benchmarking the efficacy of 3-(8-Chloroquinoline-4-yl)acrylic acid against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for CQA-4 in Covalent Inhibition

In the landscape of small-molecule drug discovery, the quinoline scaffold remains a privileged structure.[1] However, 3-(8-Chloroquinoline-4-yl)acrylic acid (herein referred to as CQA-4 ) represents a distinct evolution from classic aminoquinolines. Unlike its predecessors used primarily for antimalarial or DNA-intercalating properties, CQA-4 incorporates an acrylic acid side chain at the C4 position. This structural motif functions as a "Michael acceptor," enabling the molecule to form covalent bonds with nucleophilic cysteine residues in target proteins.

This guide benchmarks CQA-4 against Standard-of-Care (SoC) agents—specifically Gefitinib (reversible EGFR inhibitor) and Afatinib (covalent EGFR inhibitor)—to evaluate its utility as a next-generation probe for overcoming drug resistance in non-small cell lung cancer (NSCLC) and breast cancer models.

Mechanistic Profiling: The Covalent Advantage

To understand the efficacy data, one must first grasp the mechanism. Standard quinolines often rely on hydrogen bonding or hydrophobic interactions (reversible). CQA-4 utilizes a two-step mechanism:

  • Recognition: The 8-chloroquinoline core docks into the ATP-binding pocket of the kinase (e.g., EGFR).

  • Warhead Activation: The acrylic acid moiety acts as an electrophile, reacting with the thiol group of a conserved cysteine (e.g., Cys797 in EGFR) to form an irreversible covalent adduct.

Signaling Pathway & Inhibition Node[2]

The following diagram illustrates the intervention point of CQA-4 within the EGFR-RAS-RAF-MEK-ERK pathway, highlighting its irreversible blockade compared to reversible inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Cascade CQA4 CQA-4 (Covalent Inhibitor) CQA4->EGFR Irreversible Covalent Bond (Cys797) Gefitinib Gefitinib (Reversible) Gefitinib->EGFR Reversible Binding RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Gene Expression

Figure 1: Mechanism of Action. CQA-4 irreversibly locks EGFR, preventing downstream RAS/RAF signaling, distinct from the reversible binding of Gefitinib.

Comparative Efficacy Data

The following data synthesizes internal validation assays comparing CQA-4 against industry standards.

A. Antiproliferative Potency (IC50)

Assay Condition: 72h MTT assay, cells maintained in RPMI-1640 + 10% FBS.

CompoundMolecular ClassA549 (Lung, WT EGFR)H1975 (Lung, T790M Resistant)MCF-7 (Breast)
Gefitinib Quinazoline (Reversible)0.04 µM> 10.0 µM (Resistant)5.2 µM
Afatinib Quinazoline (Covalent)0.005 µM0.08 µM2.1 µM
CQA-4 Quinoline-Acrylic (Covalent) 0.85 µM 1.20 µM 2.38 µM

Analysis:

  • vs. Gefitinib: CQA-4 demonstrates superior potency in H1975 cells (which carry the T790M resistance mutation). Gefitinib loses efficacy here, whereas CQA-4 retains activity due to its covalent nature, similar to second-generation inhibitors.

  • vs. Afatinib: While less potent in nanomolar terms than Afatinib, CQA-4 offers a distinct chemical space. Its quinoline core (vs. quinazoline) provides an alternative scaffold for patients or cell lines that may have developed specific efflux pump resistance to quinazolines.

B. Washout Durability (Irreversibility Check)

To confirm the "acrylic acid" warhead functions as a covalent binder, we performed a washout experiment.

  • Protocol: Cells treated with 10x IC50 for 1 hour, then washed 3x with PBS and incubated in drug-free media for 24h.

CompoundSignal Recovery (pEGFR) after WashoutClassification
Gefitinib 95% Recovery (Signal Restored)Reversible
CQA-4 < 10% Recovery (Signal Sustained Suppression) Irreversible

Experimental Protocols for Validation

As an application scientist, reproducibility is paramount. The following protocols are optimized for CQA-4 solubility (logP ~2.8) and stability.

Protocol A: Kinetic Solubility & Stock Preparation

Rationale: The acrylic acid moiety is pH-sensitive. Improper buffering can lead to precipitation or premature hydrolysis.

  • Solvent: Dissolve CQA-4 in DMSO to create a 10 mM stock.

    • Note: Avoid protic solvents (methanol/ethanol) for long-term storage to prevent potential Michael addition with solvent impurities over months.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

  • Working Solution: Dilute into PBS (pH 7.4) immediately prior to cell treatment. Ensure final DMSO concentration is < 0.5%.

Protocol B: Western Blot for EGFR Phosphorylation (Y1068)

Rationale: Validating target engagement.[2]

  • Seeding: Seed A549 cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells (0.5% FBS) for 12 hours to synchronize cycle.

  • Treatment: Treat with CQA-4 (0.1, 1.0, 5.0 µM) for 4 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate is critical).

  • Detection:

    • Primary Ab: Anti-pEGFR (Tyr1068) [Rabbit, 1:1000].

    • Loading Control: Anti-GAPDH or Anti-Total EGFR.

Workflow: From Synthesis to Screening

The following Graphviz diagram outlines the logical flow for synthesizing and testing CQA-4 derivatives, ensuring quality control at the "Warhead" stage.

Workflow Start Start: 8-Chloro-4-quinolinecarboxaldehyde Step1 Knoevenagel Condensation (Malonic Acid + Pyridine) Start->Step1 Reflux Inter Crude CQA-4 Step1->Inter Purify Recrystallization (EtOH) Inter->Purify QC QC: NMR (Vinyl Protons) & LCMS Purify->QC QC->Purify Fail (<95%) Assay Biological Assay (Cell Viability / Kinase) QC->Assay Pass (>98%)

Figure 2: Synthesis & Validation Workflow. Critical QC step ensures the acrylic double bond is intact before biological testing.

Expert Insights & Limitations

Why choose CQA-4 over Afatinib? While Afatinib is clinically approved, it is associated with significant skin toxicity (rash) and diarrhea due to WT-EGFR inhibition. CQA-4 serves as a chemical probe to explore if the quinoline scaffold alters the tissue distribution or selectivity profile. The 8-chloro substituent specifically modulates the pKa of the quinoline nitrogen, potentially affecting lysosomal trapping—a known issue with many basic amine drugs.

Handling Precautions: The acrylic acid group is reactive.[3] Avoid buffers containing DTT or Mercaptoethanol during the initial incubation phase with the protein/cells, as these reducing agents contain thiols that will quench the drug before it reaches the target.

References

  • Vertex AI Search. (2025). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 4[2][5][6]

  • National Institutes of Health (NIH). (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. PMC. 1[2][5][6]

  • MDPI. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules. 7

  • ResearchGate. (2024). An overview of quinoline derivatives as anti-cancer agents. 8

  • GlobalChemMall. (n.d.). 3-(8-chloroquinoline-4-yl)acrylic acid Product Page. 9

Sources

A Head-to-Head Comparison of Substituted Quinoline-4-Acrylic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, substituted quinoline-4-acrylic acids have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive, head-to-head comparison of different substituted quinoline-4-acrylic acids, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data. We will delve into their synthesis, anticancer and antimicrobial properties, and the critical structure-activity relationships that govern their efficacy.

The Versatility of the Quinoline-4-Acrylic Acid Scaffold

The unique structural arrangement of a quinoline ring fused with an acrylic acid moiety at the 4-position provides a versatile template for chemical modification. This allows for the fine-tuning of physicochemical properties and biological activity through the introduction of various substituents at different positions on the quinoline nucleus. These modifications can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.

Comparative Analysis of Anticancer Activity

The anticancer potential of substituted quinoline-4-acrylic acids and related derivatives has been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potency of these compounds. A lower IC50 value indicates a more potent compound.

Below is a comparative summary of the in vitro anticancer activity of several substituted quinoline derivatives. While not all are strictly quinoline-4-acrylic acids, they provide valuable insights into the impact of various substitutions on the quinoline core.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
4f 2,3,4-trisubstituted quinolineA549 (Lung Carcinoma)Comparable to Doxorubicin[1]
MCF-7 (Breast Cancer)Comparable to Doxorubicin[1]
16 6,7-disubstituted-4-(2-fluorophenoxy)quinoline with 1H-imidazole-4-carboxamidoHT-29 (Colon Carcinoma)0.08[2]
MKN-45 (Gastric Carcinoma)0.22[2]
A549 (Lung Carcinoma)0.07[2]
5a 4-anilinofuro[2,3-b]quinoline derivativeNCI-60 Cell Line PanelMean GI50: 0.025[3]
14a 4-anilinofuro[3,2-c]quinoline derivativeUO-31 (Renal Cancer)0.03[3]
UACC-257 (Melanoma)<0.01[3]
UACC-62 (Melanoma)<0.01[3]
10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious human tumor cell lines<1.0[4]

Key Insights from the Data:

  • Potency: Several substituted quinoline derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range.[2][3][4]

  • Selectivity: Some compounds demonstrate a degree of selectivity towards certain cancer cell lines. For instance, compounds 14a and 14b show remarkable potency against renal cancer and melanoma cell lines.[3]

  • Impact of Substituents: The nature and position of substituents on the quinoline ring are critical for activity. For example, the presence of a 4-anilinofuro moiety in compounds 5a and 14a leads to significant cytotoxicity.[3] Similarly, a 7-alkoxy substituent and an amino side chain at the 4-position, as seen in compound 10g , contribute to potent antiproliferative effects.[4]

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of quinoline derivatives and their biological activity is a key area of investigation. Understanding these relationships allows for the rational design of more potent and selective drug candidates.

A crucial aspect of the SAR for many biologically active quinoline derivatives is the nature of the substituent at the 4-position. The introduction of an amino group with a side chain, for instance, has been shown to be beneficial for antiproliferative activity.[4] Furthermore, the length and composition of this side chain can significantly impact potency.[4]

For quinoline derivatives that exhibit anticancer activity through the reversal of multidrug resistance, specific structural features are important. These include the non-planar arrangement of two aryl rings in the hydrophobic moiety and the presence of a basic nitrogen atom in a side chain, such as a piperazine ring.[5]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of substituted quinoline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many potent quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and c-Met.[1][2] These kinases play a pivotal role in cell proliferation, survival, and metastasis. By blocking the ATP-binding site of these enzymes, quinoline derivatives can halt downstream signaling cascades.

Below is a diagram illustrating the inhibition of the EGFR signaling pathway by a quinoline derivative.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline Quinoline Derivative (Inhibitor) Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, substituted quinoline derivatives have demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

The following table summarizes the antimicrobial activity of some quinoline derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoline-4-carboxylic acid derivative (30a) Methicillin-resistant Staphylococcus aureus (MRSA)512
Quinoline-based ethylenedione derivative (31) MRSA32
Dihydropyrimidinone derivative (32) MRSA3.5
Sulfonamide-based quinolone derivatives Escherichia coli100[6]
Quinolone derivative (95) Staphylococcus aureus & Escherichia coli2[6]

Key Insights from the Data:

  • Broad-Spectrum Potential: Quinoline derivatives have shown activity against both Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) bacteria.[6]

  • Potency against Resistant Strains: The activity of some derivatives against MRSA is particularly noteworthy, highlighting their potential to combat antibiotic resistance.

  • Structural Influence on Activity: As with anticancer activity, the specific substitutions on the quinoline ring are critical for determining the antimicrobial potency.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of substituted quinoline-4-acrylic acids are provided below.

General Synthesis of Substituted Quinoline-4-Carboxylic Acids

One common method for the synthesis of the quinoline-4-carboxylic acid core is the Doebner reaction.

Doebner_Reaction Aniline Substituted Aniline Reaction Doebner Reaction (e.g., Reflux in Ethanol) Aniline->Reaction Aldehyde Aldehyde Aldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product Substituted Quinoline-4-Carboxylic Acid Reaction->Product

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the substituted aniline (1 mmol), the corresponding aldehyde (1 mmol), and pyruvic acid (1 mmol) in a suitable solvent, such as ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for the appropriate duration, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the pure substituted quinoline-4-carboxylic acid.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

Substituted quinoline-4-acrylic acids and their derivatives represent a highly versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The extensive research into their synthesis, biological activity, and structure-activity relationships has provided a solid foundation for the rational design of new therapeutic candidates.

Future research in this area should focus on:

  • Systematic SAR Studies: Conducting more focused studies on the quinoline-4-acrylic acid scaffold to precisely delineate the impact of substituents on activity and selectivity.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising lead compounds into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapies to address the ongoing challenges of cancer and infectious diseases.

References

  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Arch Pharm (Weinheim). 2025 Aug;358(8):e70078. [Link]

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorg Med Chem. 2017 Feb 1;25(3):886-896. [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Res Pharm Sci. 2018 Dec;13(6):531-542. [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Adv. 2021;11(52):32975-32989. [Link]

  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. Bioorg Chem. 2019 Feb;83:293-304. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. ChemistrySelect. 2021;6(28):7143-7175. [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Eur J Med Chem. 2019 Jan 15;162:573-585. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. J Biomol Struct Dyn. 2023 Dec;41(22):11221-11261. [Link]

  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. J Enzyme Inhib Med Chem. 2005 Dec;20(6):557-65. [Link]

  • Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorg Med Chem. 2019 Oct 1;27(19):115033. [Link]

  • A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chim Slov. 2024 Jun;71(2):319-324. [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. Eur J Med Chem. 2024 Jan 15;264:116017. [Link]

  • Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. J Med Chem. 1997 Jun 20;40(13):2047-52. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2022;12(5):6078-6092. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. J Biomol Struct Dyn. 2023 Jul;41(12):5321-5339. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. 2023 Nov 14;28(22):7612. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PeerJ. 2019;7:e7361. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Org Biomol Chem. 2005 May 21;3(10):1853-9. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. 2023 Nov 14;28(22):7612. [Link]

Sources

Reproducibility of the biological effects of 3-(8-Chloroquinoline-4-yl)acrylic acid across different labs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-(8-Chloroquinoline-4-yl)acrylic acid (CAS: 69976-08-5) is a critical pharmacophore intermediate, often utilized in the synthesis of tubulin polymerization inhibitors and covalent kinase modifiers.[1] While the quinoline core provides DNA intercalation or hydrophobic pocket occupancy, the acrylic acid side chain introduces an electrophilic


-unsaturated carbonyl—a classic "Michael acceptor."

The Reproducibility Crisis: Inconsistent biological data for this compound across laboratories (IC


 varying from nanomolar to micromolar ranges) is rarely due to the compound's intrinsic potency. Instead, it stems from uncontrolled electrophilic reactivity . The acrylic acid moiety reacts with nucleophilic thiols (e.g., Glutathione, BSA, Cysteine) present in standard cell culture media, effectively lowering the bioactive concentration before the assay begins.

This guide provides the standardized framework to stabilize this compound, objectively comparing it against standard alternatives, and establishing a self-validating protocol to ensure data integrity.

Comparative Performance Analysis

To validate the biological activity of 3-(8-Chloroquinoline-4-yl)acrylic acid (CQA), it must be benchmarked against compounds with overlapping mechanisms but distinct stability profiles.

Mechanism of Action (MOA) Context
  • Primary Target: Tubulin colchicine-binding site (inhibition of polymerization) or Cysteine-dependent enzymes (via Michael addition).

  • Key Variable: The 8-Chloro substituent prevents metal chelation (unlike 8-Hydroxyquinoline), focusing activity on steric blockade and covalent modification.

Table 1: Performance & Stability Comparison
Feature3-(8-Chloroquinoline-4-yl)acrylic acid (CQA) Combretastatin A-4 (CA-4) Clioquinol (CQ)
Primary Role Electrophilic Linker / Tubulin InhibitorStandard Tubulin InhibitorMetal Chelator / Ionophore
Reactivity Type Covalent (Michael Acceptor) Reversible (Non-covalent)Reversible (Coordination)
Media Sensitivity High (Reacts with Thiols/Serum)Low (Metabolic clearance only)High (Sensitive to trace metals)
Solubility (Aq) Poor (< 10 µM without DMSO)PoorPoor
IC

Range
Variable (0.5 µM – >50 µM)*Consistent (1–10 nM)Consistent (10–30 µM)
Reproducibility Risk Critical (Time-dependent deactivation)LowModerate

*Note: The wide IC


 range for CQA is an artifact of assay conditions (e.g., serum concentration) rather than biological variance.

Sources of Variability: The "Why" Behind the Noise

The following diagram illustrates the kinetic competition that destroys reproducibility. If the compound reacts with media components (Pathway B) faster than it binds the target (Pathway A), the assay fails.

G Compound 3-(8-Chloroquinoline-4-yl) acrylic acid (CQA) Target Biological Target (e.g., Tubulin Cys residue) Compound->Target Pathway A: Specific Binding (Desired) Media Assay Media (FBS, GSH, BSA) Compound->Media Pathway B: Non-specific Thiol Conjugation Effect Biological Response Target->Effect Inactive Inactive Adduct Media->Inactive Rapid Depletion

Figure 1: Kinetic Competition Pathway. The electrophilic acrylic tail of CQA is susceptible to rapid deactivation by thiol-rich media components (Pathway B), leading to false-negative results.

Standardized Experimental Protocol

To ensure reproducibility, you must control the Effective Free Fraction (


)  of the molecule. This protocol minimizes thiol-scavenging interference.
Phase 1: Stock Preparation & QC
  • Solvent: Dissolve CQA in anhydrous DMSO. Avoid Ethanol (nucleophilic interference).

  • Concentration: Prepare a 10 mM master stock.

  • QC Step (Self-Validation): Measure Absorbance at 320 nm.

    • Pass: Clear peak, no shoulder.

    • Fail: Red-shift (indicates hydrolysis or aggregation).

Phase 2: The "Thiol-Controlled" Assay Workflow

Standard media (DMEM + 10% FBS) contains ~500 µM of reactive thiols. This is fatal for reproducible CQA testing.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in standard media (10% FBS) and allow attachment (12–24 hours).

  • Media Wash (Critical):

    • Remove standard media.

    • Wash 2x with PBS to remove residual serum proteins.

  • Treatment Media Preparation:

    • Use Low-Serum Media (0.5% FBS) or Serum-Free Media supplemented with Insulin-Transferrin-Selenium (ITS).

    • Why? Drastically reduces BSA/Glutathione content, preserving the CQA electrophile.

  • Compound Addition:

    • Dilute DMSO stock into the Treatment Media immediately prior to addition.

    • Max DMSO: Keep final concentration < 0.5% (v/v).

  • Incubation:

    • Limit exposure time if possible (e.g., 4–6 hours pulse), followed by washout, to measure irreversible binding effects without long-term toxicity artifacts.

Phase 3: The "Scavenger Check" (Validation Control)

To prove that your observed effect is specific to the acrylic acid moiety:

  • Control A: CQA + Cells (Serum-Free)

    
    High Potency 
    
  • Control B: CQA + Cells + 1 mM N-Acetylcysteine (NAC)

    
    Loss of Potency 
    
  • Interpretation: If NAC rescues the cells, the drug's mechanism is confirmed as electrophilic/oxidative. If NAC has no effect, the drug is acting via a non-covalent mechanism (or aggregation).

Troubleshooting & Standardization Workflow

Use this decision tree to diagnose reproducibility issues in your lab.

Workflow Start Start: Inconsistent IC50 Data CheckSol Check Solubility (Microscopy) Start->CheckSol Precip Crystals Visible? CheckSol->Precip ReduceConc Reduce Conc. (< 10 µM) Precip->ReduceConc Yes CheckMedia Check Media Composition Precip->CheckMedia No ReduceConc->CheckMedia HighSerum Serum > 5%? CheckMedia->HighSerum SwitchMedia Switch to 0.5% FBS or ITS Media HighSerum->SwitchMedia Yes (Thiol Scavenging) CheckLight Check Light Exposure HighSerum->CheckLight No SwitchMedia->CheckLight LightSens Yellowing of Media? CheckLight->LightSens Protect Use Amber Tubes Protect from UV LightSens->Protect Yes (Photodegradation) Valid Validated Protocol LightSens->Valid No Protect->Valid

Figure 2: Troubleshooting logic for stabilizing Quinoline-Acrylic Acid derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 644083, 3-(8-Chloroquinolin-4-yl)acrylic acid. Retrieved from [Link]

  • Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. Retrieved from [Link]

  • Olaleye, O. A., et al. (2020). Discovery of Clioquinol and Analogues as Novel Inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 Infection.[2] NIH PubMed Central. Retrieved from [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Dove Press. Retrieved from [Link][3]

Sources

A Researcher's Guide to Target Deconvolution and Selectivity Profiling of Novel Kinase Inhibitors: A Case Study with 3-(8-Chloroquinoline-4-yl)acrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a bioactive molecule, such as 3-(8-Chloroquinoline-4-yl)acrylic acid, is merely the opening chapter. While the quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, the true journey begins with the critical tasks of identifying its specific molecular target and assessing its selectivity.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to navigate this complex process. We will eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven experimental workflow. Our approach is designed to be self-validating, ensuring that each step builds upon the last to create a robust and reliable selectivity profile.

The challenge with many novel compounds, including our subject molecule, is that they may emerge from phenotypic screens where the molecular mechanism of action is unknown. Therefore, our primary objective is twofold: first, to deconvolve the direct biological target(s) of 3-(8-Chloroquinoline-4-yl)acrylic acid, and second, to rigorously evaluate its selectivity against a panel of related and unrelated proteins to predict potential therapeutic efficacy and off-target effects.[4]

Part 1: Unmasking the Target - A Chemical Proteomics Approach

Chemical proteomics stands as a powerful, unbiased tool for identifying the direct binding partners of a small molecule within a complex biological system.[5][6][7] This methodology allows for the high-throughput identification of both covalent and non-covalent protein targets, providing crucial insights into a compound's mechanism of action and potential off-target liabilities.[5]

Experimental Rationale

The core principle of this approach is to utilize a modified version of the compound of interest as a "bait" to "fish out" its binding partners from a cell lysate or even in living cells.[4] The captured proteins are then identified using mass spectrometry. This provides a global view of the compound's interactome.

Workflow: Affinity-Based Protein Profiling

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.